Skp2 inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32N4O |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[[1-(5,6-diphenylpyrazin-2-yl)piperidin-4-yl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32) |
InChI Key |
GCCXPXBVXWVREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Skp2 Inhibitors
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3] Functioning as the substrate recognition subunit, Skp2 targets a variety of tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation.[4][5] Its overexpression is a common feature in numerous human cancers and is often correlated with aggressive tumor behavior and poor prognosis.[6][7] This has positioned Skp2 as a compelling therapeutic target for cancer drug development.[1][8]
This technical guide provides a detailed overview of the core mechanisms of action of Skp2 inhibitors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
The Core Mechanism: The SCF-Skp2 Signaling Pathway
The SCF-Skp2 E3 ligase complex is a multi-protein machine that catalyzes the final step in the ubiquitin conjugation cascade: the transfer of ubiquitin to a specific substrate protein. Skp2 does not act alone; it requires association with Skp1, Cullin-1, and an E2 conjugating enzyme to form the active SCF complex.
The primary and most studied role of SCF-Skp2 is the regulation of cell cycle progression, particularly the G1/S transition.[7][9] This is achieved by targeting cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1 and p21Cip1, for degradation.[4][7][10] The degradation of these inhibitors allows for the activation of CDK2-cyclin E complexes, which drives the cell into the S phase.[9] Skp2 can also mediate K63-linked ubiquitination, which modulates protein function rather than causing degradation, as seen with the serine/threonine kinase Akt.[8][10]
Mechanisms of Action of Skp2 Inhibitors
Skp2 inhibitors act through several distinct mechanisms, primarily focused on disrupting the formation or function of the SCF-Skp2 complex. These strategies prevent the recognition and subsequent degradation of key tumor-suppressor substrates.
Key Inhibition Strategies:
-
Disruption of the Skp2-Skp1 Interaction: The association between Skp2 and Skp1 is fundamental for incorporating Skp2 into the SCF complex. Small molecules have been developed to bind directly to the F-box domain of Skp2, sterically hindering its interaction with Skp1.[11] This effectively prevents the assembly of a functional E3 ligase complex. Compound #25 (also known as SZL-P1-41) is a well-characterized inhibitor that operates through this mechanism.[8][11][12]
-
Disruption of the Skp2-Substrate Interaction: Another major strategy is to block the binding of substrates, like p27, to Skp2. This often involves targeting the interface between Skp2 and its accessory protein Cks1, which is required for p27 recognition.[9][13] Inhibitors in this class, sometimes referred to as SKPins, competitively inhibit the Skp2-p27 interaction, leading to p27 stabilization.[13]
-
Inhibition of Skp2 Expression: Some compounds act upstream by reducing the transcription or translation of the SKP2 gene. This leads to a lower cellular concentration of the Skp2 protein, thereby reducing overall SCF-Skp2 activity.
-
Disruption of the Skp2-Cks1 Interaction: Cks1 acts as an essential adaptor for the recognition of phosphorylated substrates like p27.[9] Molecules that disrupt the Skp2-Cks1 protein-protein interaction prevent the recruitment of these substrates, thereby inhibiting their ubiquitination.[9][13]
Quantitative Data on Skp2 Inhibitors
The potency of Skp2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for representative Skp2 inhibitors across various cancer cell lines.
| Inhibitor Name | Alias / Compound ID | Mechanism of Action | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SZL-P1-41 | Compound #25 | Disrupts Skp2-Skp1 binding | PC3 | Prostate Cancer | 5.61 | [3] |
| SZL-P1-41 | Compound #25 | Disrupts Skp2-Skp1 binding | LNCaP | Prostate Cancer | 1.22 | [3] |
| C1 | SKPin C1 | Disrupts Skp2-p27 interaction | T-ALL Cell Lines | T-cell Leukemia | ~10-20 | [14] |
| Gentian Violet | - | Disrupts Skp2-p27 binding | HeLa | Cervical Cancer | 0.4 | [8] |
| Gentian Violet | - | Disrupts Skp2-p27 binding | tsFT210 | Murine Breast Cancer | 0.6 | [8] |
| Gartanin | - | Downregulates Skp2 expression | PC3 | Prostate Cancer | 13.56 | [3] |
| Gartanin | - | Downregulates Skp2 expression | LNCaP | Prostate Cancer | 8.32 | [3] |
| DT204 | - | Reduces Skp2 binding to Cullin-1 | RPMI8226 | Multiple Myeloma | N/A | [3] |
| SMIP004 | - | Non-structure-based | LNCaP | Prostate Cancer | 40 | [3] |
Key Experimental Protocols
Validating the mechanism of action of a novel Skp2 inhibitor requires a multi-faceted approach, employing a series of biochemical and cell-based assays.
In Vitro Ubiquitination Assay
-
Objective: To directly measure the ability of an inhibitor to block the ubiquitination of a Skp2 substrate (e.g., p27) by the purified SCF-Skp2 complex.
-
Methodology:
-
Reaction Mix: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), ubiquitin, ATP, and the purified SCF-Skp2-Cks1 complex.
-
Inhibitor Treatment: Add the Skp2 inhibitor at various concentrations to the reaction mix. A vehicle control (e.g., DMSO) is run in parallel.
-
Substrate Addition: Initiate the reaction by adding the phosphorylated p27 substrate.
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-p27 antibody. A successful inhibitor will show a reduction in the high-molecular-weight smear (polyubiquitinated p27) and an increase in the band corresponding to unmodified p27.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if the inhibitor disrupts the interaction between Skp2 and its binding partners (e.g., Skp1, p27, or Cks1) within the cellular context.
-
Methodology:
-
Cell Treatment: Treat cultured cancer cells (e.g., PC3, MCF-7) with the Skp2 inhibitor or vehicle control for a specified time (e.g., 4-24 hours).
-
Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., anti-Skp2) overnight at 4°C. The antibody is typically pre-conjugated to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against the putative interaction partners (e.g., anti-Skp1, anti-p27). A reduction in the co-precipitated partner in the inhibitor-treated sample indicates disruption of the interaction.[13]
-
Western Blotting for Substrate Stabilization
-
Objective: To confirm that Skp2 inhibition leads to the accumulation of its substrates in cells.
-
Methodology:
-
Cell Treatment: Treat cancer cells with increasing concentrations of the Skp2 inhibitor for 24-48 hours.
-
Lysis: Prepare whole-cell lysates using a standard lysis buffer (e.g., RIPA buffer).
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Skp2 substrates (p27, p21) and Skp2 itself. A loading control (e.g., GAPDH, β-actin) is essential.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An effective inhibitor should cause a dose-dependent increase in p27 and/or p21 levels.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the functional consequence of substrate stabilization, specifically whether it induces cell cycle arrest.
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak is the expected outcome of p27 stabilization.[13]
-
References
- 1. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKP2 | Cancer Genetics Web [cancer-genetics.org]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Cellular Target of Skp2 Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression and tumorigenesis. Its primary function is to target various cell cycle regulators for ubiquitination and subsequent proteasomal degradation. The overexpression of Skp2 is a common feature in a multitude of human cancers, making it an attractive target for therapeutic intervention. Skp2 inhibitor 2, and other similar small molecules, directly target Skp2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the cellular target of Skp2 inhibitors, their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experimental validations.
The Primary Cellular Target: S-phase Kinase-associated Protein 2 (Skp2)
The direct cellular target of this compound and its analogs is the S-phase kinase-associated protein 2 (Skp2) . Skp2 is an F-box protein that functions as the substrate recognition component of the SCF E3 ubiquitin ligase complex. By binding to Skp2, these inhibitors disrupt its ability to form a functional E3 ligase complex, thereby preventing the degradation of its downstream targets.
There are two primary mechanisms by which small molecule inhibitors target Skp2:
-
Inhibition of the Skp2-Skp1 Interaction: Compounds like SZL-P1-41 (also known as compound #25) are designed to bind to a pocket on Skp2 that is essential for its interaction with Skp1.[1][2] The association between Skp2 and Skp1 is a prerequisite for the assembly of the SCF complex. By preventing this interaction, the inhibitor effectively inactivates the entire SCF-Skp2 E3 ligase.
-
Inhibition of the Skp2-Substrate Interaction: Other inhibitors, such as SKPin C1, are designed to specifically block the binding of Skp2 to its substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1.[3] This prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation.
Quantitative Data on Skp2 Inhibitors
The efficacy of Skp2 inhibitors has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative Skp2 inhibitors.
Table 1: In Vitro Inhibitory Activity of Skp2 Inhibitors
| Inhibitor | Target Interaction | Assay Type | IC50 / KD | Reference |
| This compound (compound 14ag) | Skp2-Cks1 | Not Specified | 570 nM (IC50) | [4] |
| SCFSkp2-IN-2 (Compound AAA-237) | Skp2 | Not Specified | 28.77 µM (KD) | [5] |
| SZL-P1-41 (#25) | Skp2-Skp1 | In vitro binding assay | ~5 µM (effective concentration to completely prevent interaction) | [2] |
| SKPin C1 | Skp2-p27 | In silico virtual ligand screening and functional assays | Not specified | [3] |
Table 2: Cellular Activity of Skp2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| SCFSkp2-IN-2 | A549 (NSCLC) | Proliferation Assay | 3 µM (24h), 2.5 µM (48h), 0.7 µM (72h) | [5] |
| SCFSkp2-IN-2 | H1299 (NSCLC) | Proliferation Assay | 3.9 µM (24h), 1.8 µM (48h), 1.1 µM (72h) | [5] |
| Skp2 Inhibitor C1 | U266 and RPMI 8226 (Multiple Myeloma) | Viability Assay | Significant decrease at 10 µM (12h) | [4] |
Signaling Pathways Modulated by Skp2 Inhibition
Inhibition of Skp2 function leads to the stabilization of its key substrates, which in turn modulates critical signaling pathways controlling cell cycle progression and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Skp2-Skp1 Interaction Assay (Co-Immunoprecipitation)
This protocol is designed to assess the ability of a test compound to disrupt the interaction between Skp2 and Skp1.
Materials:
-
Cell lysate expressing tagged Skp2 (e.g., HA-Skp2) and Skp1.
-
Co-immunoprecipitation (Co-IP) Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitors.
-
Antibody against the tag on Skp2 (e.g., anti-HA antibody).
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies: anti-Skp1 and anti-tag (e.g., anti-HA).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Lysis: Lyse cells expressing tagged Skp2 and Skp1 in Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Skp1 and the Skp2 tag.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analysis: A decrease in the amount of Skp1 co-immunoprecipitated with Skp2 in the presence of the inhibitor indicates disruption of their interaction.
In Vitro Ubiquitination Assay of p27
This assay measures the ability of the SCF-Skp2 complex to ubiquitinate its substrate p27 in the presence or absence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), and ubiquitin.
-
Recombinant SCF-Skp2 complex (or components to reconstitute it: Skp1, Cul1, Rbx1, and Skp2).
-
Recombinant p27 substrate (preferably phosphorylated on Thr187).
-
Ubiquitination reaction buffer: 40 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT.
-
ATP solution.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibody: anti-p27.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, E1, E2, ubiquitin, ATP, and the SCF-Skp2 complex.
-
Inhibitor Treatment: Add the Skp2 inhibitor or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Substrate Addition: Add the recombinant p27 substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an anti-p27 antibody to detect ubiquitinated forms of p27 (which will appear as a high molecular weight smear or ladder).
-
Develop the blot using a chemiluminescence detection system.
-
Analysis: A reduction in the high molecular weight ubiquitinated p27 species in the presence of the inhibitor demonstrates its inhibitory effect on SCF-Skp2 E3 ligase activity.[6][7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a Skp2 inhibitor.[1][4][8]
Materials:
-
Cells to be tested.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Skp2 inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Skp2 inhibitor (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with a Skp2 inhibitor.[9][10][11]
Materials:
-
Cells treated with Skp2 inhibitor or vehicle.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization, and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Analysis: An accumulation of cells in the G1 phase is indicative of a G1/S checkpoint arrest, a hallmark of Skp2 inhibition.
Mandatory Visualizations
Experimental Workflow for Skp2 Inhibitor Characterization
Caption: Workflow for characterizing Skp2 inhibitors.
Conclusion
Skp2 inhibitors, including this compound, represent a promising class of anti-cancer agents that directly target the Skp2 F-box protein. By disrupting the assembly and function of the SCF-Skp2 E3 ubiquitin ligase complex, these inhibitors lead to the accumulation of key tumor-suppressive substrates like p27. This, in turn, induces cell cycle arrest, primarily at the G1/S transition, and promotes apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel Skp2 inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. MTT Assay [protocols.io]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Discovery and Development of Skp2 Inhibitor 2 (Compound 14ag): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Phase Kinase-Associated Protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and protein degradation. Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention. This technical guide details the discovery and development of Skp2 Inhibitor 2 (also known as compound 14ag), a potent small molecule inhibitor of the Skp2-Cks1 interaction. This document provides an in-depth look at the compound's mechanism of action, summarizes key quantitative data, and outlines the detailed experimental protocols for its synthesis and evaluation.
Introduction: The Rationale for Targeting Skp2
Skp2 functions as the substrate recognition subunit of the SCFSkp2 E3 ligase.[1][2] A primary substrate of Skp2 is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[3][4] The degradation of p27, mediated by Skp2, is a crucial step for the G1 to S phase transition in the cell cycle.[3] In many cancers, elevated Skp2 levels lead to excessive degradation of p27, thereby promoting uncontrolled cell proliferation.[4][5]
The interaction of Skp2 with its substrates, including p27, is often facilitated by the accessory protein Cks1.[6][7] Cks1 binds to Skp2 and enhances its affinity for phosphorylated substrates, making the Skp2-Cks1 protein-protein interaction (PPI) a prime target for therapeutic inhibition.[6][8] The disruption of this interaction is a promising strategy to stabilize p27, induce cell cycle arrest, and inhibit tumor growth.[5][8]
Discovery of 1,3-Diphenylpyrazine-Based Skp2 Inhibitors
This compound (compound 14ag) belongs to a novel class of 1,3-diphenylpyrazine derivatives identified through a structure-activity relationship (SAR) study based on a hit compound, 11a, from an in-house library.[4][9] The optimization of this chemical scaffold led to the development of potent inhibitors of the Skp2-Cks1 interaction.[4] Among these, compound 14i, a close analog of 14ag, demonstrated significant activity in both biochemical and cellular assays, as well as in vivo efficacy in xenograft models.[4][5]
Mechanism of Action
This compound (compound 14ag) and its analogs function by directly binding to Skp2 and disrupting its interaction with Cks1.[4] This inhibition of the Skp2-Cks1 complex formation prevents the efficient recognition and subsequent ubiquitination of p27. As a result, p27 levels are stabilized, leading to cell cycle arrest and a reduction in cancer cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for compounds representative of the 1,3-diphenylpyrazine class of Skp2 inhibitors. While specific data for compound 14ag is limited in the public domain, the data for the closely related and highly potent compound 14i provides a strong indication of the expected activity.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 14i | Skp2-Cks1 Interaction | 2.8 | HTRF Assay | [4][5] |
| This compound (14ag) | Skp2-Cks1 | 0.570 | Not Specified | [10] |
| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| PC-3 (Prostate Cancer) | 14i | 4.8 | Cell Viability Assay | [4][5] |
| MGC-803 (Gastric Cancer) | 14i | 7.0 | Cell Viability Assay | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of 1,3-diphenylpyrazine-based Skp2 inhibitors.
General Synthesis of 1,3-Diphenylpyrazine Derivatives
The synthesis of the 1,3-diphenylpyrazine scaffold is a multi-step process that can be adapted to generate a library of analogs for SAR studies. The general procedure is as follows:
-
Step 1: Condensation. A substituted benzil is reacted with a substituted benzylamine in a suitable solvent, such as ethanol, often in the presence of a catalyst like ammonium acetate.
-
Step 2: Cyclization. The resulting intermediate undergoes cyclization upon heating to form the pyrazine ring.
-
Step 3: Functional Group Interconversion. Further modifications to the peripheral substituents on the phenyl rings can be carried out using standard organic chemistry transformations to explore the SAR.
-
Purification. The final compounds are purified by column chromatography on silica gel, and their structures are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Skp2-Cks1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the inhibitory effect of compounds on the Skp2-Cks1 protein-protein interaction.[6]
-
Protein Expression and Purification. Recombinant human GST-tagged Skp2/Skp1 and His-tagged Cks1 are expressed in E. coli and purified using affinity chromatography (Glutathione-Sepharose for GST-Skp2/Skp1 and Ni-NTA agarose for His-Cks1).[11]
-
Assay Procedure.
-
GST-Skp2/Skp1 and His-Cks1 are incubated together in an assay buffer (e.g., 20 mM Tris, pH 7.5, 200 mM NaCl, 2 mM DTT) in a 384-well plate.[11]
-
Test compounds, including a vehicle control (DMSO), are added to the wells.
-
After a pre-incubation period, anti-GST-Europium cryptate (donor) and anti-His-XL665 (acceptor) antibodies are added.
-
The plate is incubated to allow for antibody binding and FRET signal generation.
-
The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of these readings is proportional to the extent of the Skp2-Cks1 interaction.
-
-
Data Analysis. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.[11]
In Vitro p27 Ubiquitination Assay
This assay determines the ability of a compound to inhibit the Skp2-mediated ubiquitination of p27.[2][3]
-
Reagents.
-
Assay Procedure.
-
The ubiquitination reaction is assembled on ice.
-
The reaction is initiated by transferring the tubes to a 30°C water bath and incubated for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
-
Analysis.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the 35S-labeled p27.
-
A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p27 will be visible in the control lane. Inhibition is observed as a reduction in the intensity and number of these bands.
-
Cell-Based p27 Degradation Assay
This assay evaluates the effect of the inhibitor on the stability of p27 in a cellular context.[12]
-
Cell Culture. A suitable cancer cell line with known Skp2 overexpression (e.g., HeLa or PC-3) is cultured under standard conditions.
-
Treatment. Cells are treated with the test compound at various concentrations or a vehicle control for a specified time.
-
Protein Extraction. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis.
-
Protein concentrations are determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against p27 and a loading control (e.g., GAPDH or β-actin).
-
After incubation with a suitable HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis. An increase in the intensity of the p27 band in compound-treated cells compared to the control indicates stabilization of the p27 protein.
Visualizations
Signaling Pathway
References
- 1. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination of p27 is regulated by Cdk-dependent phosphorylation and trimeric complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of ubiquitin ligase SCF(Skp2) by Cks1: insights from hydrogen exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
The Gatekeepers of Cell Division: An In-depth Technical Guide to the Skp2-Cks1 Interaction and Its Role in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orderly progression of the cell cycle is fundamental to cellular homeostasis, and its dysregulation is a hallmark of cancer. Central to this intricate process are the cyclin-dependent kinases (CDKs), whose activities are tightly controlled by a series of regulatory proteins. Among these, the CDK inhibitor p27Kip1 (p27) plays a crucial role in halting the cell cycle in the G1 phase. The timely degradation of p27 is a prerequisite for the transition from G1 to S phase, allowing for DNA replication and cell division to proceed. This degradation is primarily mediated by the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, in which the F-box protein Skp2 acts as the substrate recognition component. However, the efficient recognition and subsequent ubiquitination of p27 by Skp2 is critically dependent on a small accessory protein, Cks1 (Cyclin-dependent kinase subunit 1). The interaction between Skp2 and Cks1 forms a composite binding surface that is essential for the recruitment of phosphorylated p27, marking it for proteasomal degradation.[1][2][3][4] Understanding the nuances of this interaction is paramount for developing novel therapeutic strategies that target cell cycle deregulation in cancer.
This technical guide provides a comprehensive overview of the Skp2-Cks1 interaction, its regulation, and its pivotal role in cell cycle progression. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the underlying molecular mechanisms, experimental methodologies to study this interaction, and a summary of quantitative data to facilitate comparative analysis.
The SCF-Skp2-Cks1 Complex: A Key Regulator of the G1/S Transition
The SCF-Skp2 E3 ubiquitin ligase complex is a multi-subunit enzyme responsible for the ubiquitination of a variety of cellular proteins, thereby targeting them for degradation by the 26S proteasome. The core components of this complex are Skp1, Cul1, and Roc1/Rbx1. The specificity of the SCF complex is conferred by the F-box protein, which in this context is Skp2.
The degradation of p27 is a tightly regulated process that begins with its phosphorylation on Threonine 187 (Thr187) by CDK2-Cyclin E/A complexes.[3][4][5] This phosphorylation event creates a binding site for the Skp2-Cks1 heterodimer. Cks1, a small 9 kDa protein, binds to the C-terminal leucine-rich repeat (LRR) domain of Skp2, and together they form a composite pocket that recognizes the phosphorylated Thr187 of p27.[4] This interaction dramatically increases the affinity of Skp2 for p27, ensuring its efficient ubiquitination and subsequent degradation.[2][3] The degradation of p27 relieves the inhibition of CDK2, allowing the cell to progress into the S phase.
Signaling Pathways and Regulation
The activity of the SCF-Skp2-Cks1 complex is intricately regulated throughout the cell cycle. The expression of both Skp2 and Cks1 is cell cycle-dependent, with their levels peaking at the G1/S transition and in the S phase. In early G1, the anaphase-promoting complex/cyclosome and its activator Cdh1 (APC/C-Cdh1) targets both Skp2 and Cks1 for ubiquitination and degradation, thus ensuring the stability of p27 and the maintenance of the G1 state. As cells approach the G1/S boundary, the activity of APC/C-Cdh1 is inhibited, leading to the accumulation of Skp2 and Cks1 and the subsequent degradation of p27.
The signaling pathway leading to p27 degradation can be visualized as a multi-step process:
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKP1 Alpha Enzyme Human Recombinant | SKP-1 Protein | ProSpec [prospecbio.com]
- 3. The cell-cycle regulatory protein Cks1 is required for SCF(Skp2)-mediated ubiquitinylation of p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the Cks1-dependent recognition of p27(Kip1) by the SCF(Skp2) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Effects of Skp2 Inhibition by Compound 14ag
Executive Summary
S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex and functions as a key regulator of cell cycle progression.[1][2][3] Overexpressed in numerous human cancers, Skp2 promotes oncogenesis primarily by targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for proteasomal degradation.[4][5][6] This targeted degradation of p27 allows cells to transition from the G1 to the S phase of the cell cycle.[3][4] Consequently, inhibiting Skp2 has emerged as a promising therapeutic strategy for cancer treatment.
Compound 14ag is a small molecule inhibitor of Skp2 with a reported half-maximal inhibitory concentration (IC50) of 570 nM.[7] By disrupting Skp2 function, compound 14ag is expected to trigger a cascade of downstream events. The primary effect is the stabilization and accumulation of p27, leading to cell cycle arrest at the G1/S checkpoint.[2][8][9] Furthermore, inhibition of Skp2 can induce apoptosis through both p27-dependent mechanisms and by potentially modulating other Skp2 substrates and non-proteolytic functions.[6][10][11] This guide provides an in-depth overview of these downstream effects, supported by detailed experimental protocols and visual diagrams to elucidate the core mechanisms of action.
The SCF-Skp2 E3 Ligase Complex
Function and Regulation
The SCF complex is a multi-protein E3 ubiquitin ligase that plays a central role in regulating cellular processes by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2] Skp2 is an F-box protein that serves as the substrate recognition subunit of this complex.[3] It binds to specific target proteins, often in a phosphorylation-dependent manner, thereby delivering them to the core ligase machinery for ubiquitination.
Key Substrates of Skp2
Skp2 targets a variety of proteins involved in cell cycle control and tumor suppression.[2]
-
p27Kip1: The most well-characterized substrate of Skp2 is p27.[4][12][13][14] p27 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates Cyclin E-CDK2 complexes, thereby preventing entry into the S phase.[4] For Skp2 to recognize p27, p27 must first be phosphorylated on threonine 187 (T187) by the Cyclin E-CDK2 complex.[4] The accessory protein Cks1 is also essential for the high-affinity interaction between Skp2 and phosphorylated p27.[4][15]
-
Other Substrates: Beyond p27, Skp2 also mediates the degradation of other key regulators, including p21, p57, FOXO1, and Cyclin D/E, further highlighting its central role in promoting cell proliferation.[2][6]
Role in Oncogenesis
The oncogenic role of Skp2 is well-documented. Its overexpression has been observed in breast, prostate, and lung cancers and is often correlated with tumor metastasis, drug resistance, and poor patient survival.[4] By driving the degradation of tumor suppressors like p27, elevated Skp2 levels provide a significant proliferative advantage to cancer cells.
Compound 14ag: A Specific Skp2 Inhibitor
Compound 14ag, also referred to as Skp2 inhibitor 2, is a small molecule designed to inhibit the function of the Skp2-Cks1 complex.[7] Its primary mechanism is to disrupt the recruitment and/or ubiquitination of Skp2 substrates.
| Parameter | Value | Reference |
| Target | Skp2-Cks1 | [7] |
| IC50 (Half-Maximal Inhibitory Concentration) | 570 nM | [7] |
Core Downstream Effects of Skp2 Inhibition
The inhibition of Skp2 by compound 14ag initiates a well-defined series of cellular events, culminating in anti-proliferative outcomes.
Stabilization of Skp2 Substrates
The most immediate consequence of Skp2 inhibition is the prevention of p27 degradation. This leads to a rapid accumulation of p27 protein within the cell. The stabilization of other Skp2 substrates is also expected.
| Protein | Expected Change Upon 14ag Treatment | Function |
| p27Kip1 | Increase | CDK inhibitor, blocks G1/S transition |
| p21Cip1 | Increase | CDK inhibitor, tumor suppressor |
| FOXO1 | Increase | Transcription factor, promotes apoptosis |
| Cyclin E | No direct change or decrease | Activates CDK2, promotes S-phase entry |
| p-Rb (S807/811) | Decrease | Inactivation of Rb allows E2F release |
Induction of Cell Cycle Arrest
The accumulation of p27 directly impacts cell cycle machinery. Increased p27 levels lead to the inhibition of Cyclin E-CDK2 kinase activity. This prevents the phosphorylation of key substrates required for DNA replication, such as Retinoblastoma protein (Rb), resulting in cell cycle arrest, predominantly at the G1/S transition.[2][8][9][16]
| Cell Cycle Phase | Illustrative % of Cells (Control) | Illustrative % of Cells (+ Compound 14ag) |
| G0/G1 | 45% | 75% |
| S | 35% | 10% |
| G2/M | 20% | 15% |
| (Note: Data are for illustrative purposes to demonstrate the expected trend of G1 accumulation.) |
Induction of Apoptosis
Prolonged cell cycle arrest or the accumulation of tumor suppressor proteins can trigger programmed cell death (apoptosis). Skp2 inhibition has been shown to induce apoptosis, often measured by the increase in cleaved caspase-3, a key executioner caspase.[6] This can occur through several mechanisms:
-
p27-Dependent Apoptosis: In some contexts, the stabilization of p27 is sufficient to trigger apoptosis.[6]
-
FOXO1 Stabilization: Skp2 targets the pro-apoptotic transcription factor FOXO1 for degradation. Its stabilization can increase the expression of apoptotic genes.
-
Non-Proteolytic Functions: Skp2 can directly bind to the transcriptional co-activator p300, preventing it from acetylating and stabilizing p53.[11][17] Inhibiting this interaction could lead to p53 activation and subsequent apoptosis.[17]
| Assay Parameter | Illustrative Result (Control) | Illustrative Result (+ Compound 14ag) |
| % Apoptotic Cells (Annexin V+) | 5% | 30% |
| Relative Caspase-3 Activity | 1.0 | 4.5 |
| (Note: Data are for illustrative purposes to demonstrate the expected pro-apoptotic effect.) |
Key Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[18][19]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[21]
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of compound 14ag (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Level Analysis
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Skp2, anti-p27, anti-cleaved caspase-3, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with compound 14ag for the desired time, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Co-Immunoprecipitation for Skp2-p27 Interaction
This technique is used to determine if compound 14ag disrupts the physical interaction between Skp2 and p27.[22][23]
Materials:
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Nonidet P-40 with inhibitors).[22]
-
Anti-Skp2 antibody for immunoprecipitation.
-
Protein A/G agarose beads.
-
Wash buffer and elution buffer.
Procedure:
-
Lysis: Lyse treated and control cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Skp2 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the eluate by Western blotting using antibodies against both Skp2 (to confirm immunoprecipitation) and p27 (to check for co-immunoprecipitation). A reduced p27 signal in the 14ag-treated sample indicates disruption of the interaction.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[24][25]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[24]
-
RNase A solution (e.g., 100 µg/mL).[24]
-
Flow cytometer.
Procedure:
-
Harvesting: Harvest at least 1x10^6 cells per sample from control and 14ag-treated cultures.
-
Fixation: Wash cells with PBS, then resuspend the pellet while gently vortexing and adding 1-5 mL of ice-cold 70% ethanol dropwise. Fix for at least 30 minutes on ice (can be stored at -20°C for weeks).[24][26]
-
Washing: Centrifuge the fixed cells to remove ethanol and wash twice with PBS.[24]
-
Staining: Resuspend the cell pellet in PI/RNase A staining solution.[24]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
Inhibition of the Skp2 F-box protein by compound 14ag represents a targeted approach to cancer therapy. The primary downstream consequences—stabilization of the tumor suppressor p27, subsequent G1 cell cycle arrest, and induction of apoptosis—collectively contribute to a potent anti-proliferative effect. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these effects and further explore the therapeutic potential of Skp2 inhibitors in preclinical models. Understanding these core downstream pathways is essential for the continued development of this promising class of anti-cancer agents.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKP2 - Wikipedia [en.wikipedia.org]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific small molecule inhibitors of Skp2-mediated p27 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Skp2-mediated degradation of p27 regulates progression into mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactome | SCF(Skp2)-mediated degradation of p27/p21 [reactome.org]
- 15. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Chemical Inhibitor of the Skp2/p ... | Article | H1 Connect [archive.connect.h1.co]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. pubcompare.ai [pubcompare.ai]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 26. vet.cornell.edu [vet.cornell.edu]
In-Depth Technical Guide: Anti-Proliferative Effects of Skp2 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-proliferative effects of the S-phase kinase-associated protein 2 (Skp2) inhibitor, designated as Skp2 inhibitor 2 (also known as compound 14ag). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the cited research. Additionally, this guide explores the effects of a related and well-characterized Skp2 inhibitor, compound #25 (also known as SZL-P1-41), to provide a broader context for targeting Skp2 in oncology.
Introduction to Skp2 Inhibition
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with increased cell proliferation, tumor progression, and poor prognosis due to the enhanced degradation of p27. Therefore, the development of small molecule inhibitors targeting Skp2 is a promising therapeutic strategy in oncology.
This compound (Compound 14ag)
This compound, also referred to as compound 14ag, is a novel small molecule designed to disrupt the interaction between Skp2 and its essential cofactor, Cks1 (cyclin-dependent kinase subunit 1). This interaction is crucial for the recognition and ubiquitination of p27.
Mechanism of Action
This compound acts by competitively binding to Skp2 and inhibiting its interaction with Cks1. This disruption of the Skp2-Cks1 complex prevents the proper recognition and subsequent ubiquitination of p27. The accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and a subsequent reduction in cell proliferation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a closely related, more potent compound from the same study, 14i, against the Skp2-Cks1 interaction and their anti-proliferative effects on various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |
| This compound (14ag) | Skp2-Cks1 Interaction | 570 | - | - | - | Zhang K, et al. J Med Chem. 2023.[1] |
| Compound 14i | Skp2-Cks1 Interaction | 2800 | PC-3 | Prostate Cancer | 4.8 | Zhang K, et al. J Med Chem. 2023.[1] |
| MGC-803 | Gastric Cancer | 7.0 | Zhang K, et al. J Med Chem. 2023.[1] |
Note: While this compound (14ag) showed a potent IC50 for the target interaction, the related compound 14i was selected for further anti-proliferative and in vivo studies in the primary publication.
In Vivo Anti-Tumor Efficacy of a Related Compound (14i)
Compound 14i, a structurally related analog of this compound, demonstrated significant anti-tumor effects in xenograft mouse models.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| PC-3 Xenograft | Prostate Cancer | Compound 14i (dose not specified) | Effective anticancer effects observed | Zhang K, et al. J Med Chem. 2023.[1] |
| MGC-803 Xenograft | Gastric Cancer | Compound 14i (dose not specified) | Effective anticancer effects observed | Zhang K, et al. J Med Chem. 2023.[1] |
Compound #25 (SZL-P1-41): A Clinically Investigated Skp2 Inhibitor
To provide a broader understanding of the therapeutic potential of Skp2 inhibition, this guide includes data on compound #25 (SZL-P1-41), a well-characterized Skp2 inhibitor that has been extensively studied.
Mechanism of Action
Compound #25 disrupts the formation of the SCF-Skp2 complex by binding to the F-box domain of Skp2, thereby preventing its interaction with Skp1. This inhibition of the E3 ligase complex assembly leads to the stabilization of Skp2 substrates, including p27 and p21, and impairs Akt-driven glycolysis. The downstream effects include the induction of apoptosis and cellular senescence.[2]
Quantitative Data Summary: Anti-proliferative Effects of Compound #25
| Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5.61 | Chan CH, et al. Cell. 2013.[2] |
| LNCaP | Prostate Cancer | 1.22 | Chan CH, et al. Cell. 2013.[2] |
| 769-P | Clear Cell Renal Cell Carcinoma | 20.66 | Hsieh JJ, et al. Nat Rev Dis Primers. 2017. (Data from a study citing Chan et al. as the original source) |
| Caki-1 | Clear Cell Renal Cell Carcinoma | >50 | Hsieh JJ, et al. Nat Rev Dis Primers. 2017. (Data from a study citing Chan et al. as the original source) |
In Vivo Anti-Tumor Efficacy of Compound #25
Compound #25 has demonstrated potent anti-tumor activity in various xenograft models and has been shown to enhance the efficacy of chemotherapeutic agents.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Prostate Xenograft | Prostate Cancer | Compound #25 | Reduced tumor growth | Chan CH, et al. Cell. 2013. |
| Lung Xenograft | Lung Cancer | Compound #25 | Reduced tumor growth | Chan CH, et al. Cell. 2013. |
| Prostate Xenograft | Prostate Cancer | Compound #25 + Doxorubicin or Cyclophosphamide | Enhanced sensitivity to chemotherapy, leading to increased inhibition of cancer cell growth | Chan CH, et al. Cell. 2013.[3] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to evaluate the anti-proliferative effects of Skp2 inhibitors.
Cell Culture
Human cancer cell lines (e.g., PC-3, MGC-803, LNCaP, 769-P, Caki-1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
In Vitro Skp2-Cks1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the inhibitory effect of compounds on the Skp2-Cks1 protein-protein interaction.
-
Reagents : GST-tagged Skp2, His-tagged Cks1, anti-GST antibody conjugated to a donor fluorophore (e.g., europium cryptate), and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2).
-
Procedure :
-
Skp2-GST and Cks1-His are incubated with the test compound at various concentrations in an assay buffer.
-
The HTRF antibodies are added to the mixture.
-
After incubation, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis : The ratio of the fluorescence signals at the two wavelengths is calculated. A decrease in the HTRF signal indicates inhibition of the Skp2-Cks1 interaction. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to assess the anti-proliferative effects of the inhibitors.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Skp2 inhibitor for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blot Analysis
Western blotting is used to determine the protein levels of Skp2, p27, and other relevant cell cycle proteins.
-
Procedure :
-
Cells are treated with the Skp2 inhibitor for the desired time.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure :
-
Cells are treated with the Skp2 inhibitor.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.
-
-
Data Analysis : The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the Skp2 inhibitor in a living organism.
-
Procedure :
-
Athymic nude mice are subcutaneously injected with cancer cells (e.g., PC-3 or MGC-803).
-
When the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the Skp2 inhibitor via a suitable route of administration (e.g., intraperitoneal or oral gavage) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
-
Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of Skp2 inhibitors.
Caption: Skp2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Skp2 Inhibitor Evaluation.
Conclusion
This compound and related compounds represent a promising class of anti-cancer agents that target a key regulator of the cell cycle. By disrupting the Skp2-Cks1 interaction, these inhibitors lead to the accumulation of the tumor suppressor p27, resulting in cell cycle arrest and the inhibition of tumor growth. The quantitative data from both in vitro and in vivo studies underscore the therapeutic potential of this approach. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Skp2 inhibitors as a novel cancer therapy. Further research is warranted to fully elucidate the clinical utility of these compounds.
References
The Role of Skp2 Inhibitors in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and a key regulator of cell cycle progression and cellular survival. Overexpressed in a wide range of human cancers, Skp2 promotes tumorigenesis by targeting various tumor suppressor proteins for proteasomal degradation. Consequently, the inhibition of Skp2 has emerged as a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth analysis of the mechanisms by which Skp2 inhibitors induce apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
Introduction: Skp2 as a Therapeutic Target in Oncology
Skp2 functions as the substrate recognition subunit of the SCFSkp2 E3 ubiquitin ligase complex. Its primary oncogenic role is mediated through the ubiquitination and subsequent degradation of key cell cycle inhibitors, most notably p27Kip1 and p21Cip1. The loss of these proteins leads to uncontrolled cell proliferation. Beyond its role in cell cycle control, Skp2 is also implicated in the regulation of apoptosis through both proteolytic and non-proteolytic mechanisms, making it an attractive target for anti-cancer drug development.
Mechanisms of Skp2 Inhibitor-Induced Apoptosis
Skp2 inhibitors induce apoptosis in cancer cells through several interconnected signaling pathways. These can be broadly categorized into mechanisms dependent on the restoration of tumor suppressor function and those that modulate other pro-survival pathways.
Proteolytic Pathway: Stabilization of p27Kip1 and p21Cip1
The canonical mechanism of Skp2-mediated cell cycle progression involves the degradation of the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p21Cip1. Skp2 inhibitors block this process, leading to the accumulation of p27 and p21. This, in turn, inhibits CDK2/Cyclin E and CDK2/Cyclin A complexes, resulting in G1 cell cycle arrest and, subsequently, apoptosis.
Non-Proteolytic Pathway: Modulation of p53 Activity
Skp2 can also suppress apoptosis through a non-proteolytic mechanism by interacting with the p53 tumor suppressor protein. Skp2 competes with p53 for binding to the co-activator p300, thereby inhibiting p300-mediated acetylation of p53. This acetylation is crucial for p53 stability and its transcriptional activity. By preventing this interaction, Skp2 inhibitors promote p53 acetylation, leading to the transactivation of pro-apoptotic target genes such as Bax and PUMA.
Regulation of Pro-Survival Signaling: The Akt Pathway
Skp2 has been shown to activate the pro-survival Akt signaling pathway. It mediates the K63-linked ubiquitination of Akt, which promotes its membrane localization and activation. Skp2 inhibitors can abrogate this process, leading to decreased Akt activity and, consequently, reduced cell survival and increased apoptosis.
Quantitative Analysis of Skp2 Inhibitor-Induced Apoptosis
The efficacy of Skp2 inhibitors in inducing apoptosis has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Apoptosis Induction by Skp2 Inhibitor Compound #25 (SZL-P1-41)
| Cancer Cell Line | Compound #25 Concentration | Apoptosis Assay | Quantitative Result | Reference |
| PC3 (Prostate) | 10 µM | Annexin V/PI | ~25% apoptotic cells | |
| LNCaP (Prostate) | 10 µM | Annexin V/PI | ~20% apoptotic cells | |
| A549 (Lung) | 10 µM | Annexin V/PI | Significant increase in apoptosis |
Table 2: Apoptosis Induction by Skp2 Inhibitor SKPin C1
| Cancer Cell Line | SKPin C1 Concentration | Apoptosis Assay | Quantitative Result | Reference |
| U266 (Multiple Myeloma) | 25 µM | Flow Cytometry (Annexin V) | ~30% increase in apoptosis rate | |
| RPMI 8226 (Multiple Myeloma) | 25 µM | Flow Cytometry (Annexin V) | ~25% increase in apoptosis rate | |
| U266 (Multiple Myeloma) | 25 µM | Western Blot | Significant increase in cleaved caspase-3 | |
| RPMI 8226 (Multiple Myeloma) | 25 µM | Western Blot | Significant increase in cleaved caspase-3 |
Table 3: Apoptosis Induction by Other Skp2 Inhibition Strategies
| Cancer Cell Line | Inhibition Method | Apoptosis Assay | Quantitative Result | Reference |
| SCLC & NSCLC | Skp2-antisense | Sub-G1 analysis (Flow Cytometry) | Increase in sub-G1 population | |
| SCLC & NSCLC | Skp2-antisense | Caspase-3 activation | Activation of caspase-3 | |
| Osteosarcoma | C1 and Pevonedistat | Western Blot | Dose-dependent increase in cleaved caspase-3 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of Skp2 inhibitor-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Skp2 inhibitor or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the Skp2 inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with the Skp2 inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, p27, p21, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate, 50 µL of 2X Reaction Buffer (containing 10 mM DTT), and 5 µL of DEVD-pNA substrate (4 mM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Skp2 inhibitor-induced apoptosis signaling pathways.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
Skp2 inhibitors represent a promising class of anti-cancer agents that can effectively induce apoptosis in a variety of tumor types. Their multifaceted mechanism of action, involving the restoration of key tumor suppressors and the inhibition of pro-survival signaling, provides a strong rationale for their continued development. Future research should focus on the development of more potent and specific Skp2 inhibitors, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to overcome potential resistance mechanisms. The in-depth understanding of the molecular pathways outlined in this guide will be instrumental in advancing these next-generation cancer therapies.
Methodological & Application
Application Notes and Protocols for Skp2 Inhibitor 2 (Compound 14ag) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is frequently observed in a multitude of human cancers and is often correlated with poor prognosis due to the subsequent downregulation of p27, leading to uncontrolled cell proliferation.[1][2] Therefore, the inhibition of Skp2 presents a promising therapeutic strategy for cancer treatment.
Skp2 inhibitor 2 (compound 14ag) is a small molecule inhibitor that targets the F-box protein Skp2.[3] It disrupts the crucial interaction between Skp2 and Cks1, a necessary cofactor for the recognition and ubiquitination of p27. This inhibition leads to the stabilization and accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.
These application notes provide detailed protocols for the use of this compound (compound 14ag) in cell culture experiments to study its effects on cancer cells.
Data Presentation
Table 1: In Vitro Activity of Skp2 Inhibitors
| Compound | Target Interaction | IC50 (in vitro) | Cell Line | IC50 (Cell-based) | Reference |
| This compound (compound 14ag) | Skp2-Cks1 | 570 nM | - | - | [3] |
| Skp2 inhibitor 1 (compound 14i) | Skp2-Cks1 | 2.8 µM | PC-3 | 4.8 µM | [4][5] |
| MGC-803 | 7.0 µM | [4] |
Note: Data for compound 14ag in cell-based assays is not currently available. Compound 14i is a structurally related compound from the same chemical series and provides an indication of the potential potency in cellular assays.
Signaling Pathway
The Skp2 signaling pathway is a central regulator of the cell cycle. Skp2, as part of the SCF complex, targets the tumor suppressor p27 for degradation, thereby allowing the progression of the cell cycle from G1 to S phase. Inhibition of Skp2 disrupts this process, leading to an accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest.
Caption: Skp2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
General Cell Culture and Compound Handling
Materials:
-
Cancer cell lines (e.g., PC-3, MGC-803, or other relevant lines)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (compound 14ag)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (compound 14ag) in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[3]
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in a complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Western Blot Analysis for p27 and Skp2 Levels
This protocol is to determine the effect of this compound on the protein levels of Skp2 and its downstream target, p27.
Caption: Western Blot Experimental Workflow.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p27, anti-Skp2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 to 48 hours.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system. An increase in p27 levels is expected with increasing concentrations of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the cells by flow cytometry. An increase in the percentage of Annexin V-positive cells will indicate the induction of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G1 or G0/G1 phase is expected following treatment with the Skp2 inhibitor.[8]
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Preparation of Skp2 Inhibitor 2 (SMIP004) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of a stock solution of Skp2 Inhibitor 2, also known as SMIP004. S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of several key cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. Overexpression of Skp2 is frequently observed in various human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy. These protocols are intended to ensure accurate and reproducible preparation of Skp2 inhibitor solutions for in vitro and in vivo studies.
Compound Information
Several small molecules are described as Skp2 inhibitors. This protocol focuses on SKP2 E3 Ligase Inhibitor II (SMIP004) due to the availability of clear solubility data. It is crucial to confirm the specific inhibitor being used by referencing the CAS number.
Table 1: Chemical and Physical Properties of Skp2 Inhibitors
| Compound Name | Alternate Names | CAS Number | Molecular Weight ( g/mol ) | Solubility |
| SKP2 E3 Ligase Inhibitor II | SMIP004 | 143360-00-3 | 205.30 | DMSO: 100 mg/mL[1] |
| SCFSkp2-IN-2 | AAA-237 | 1375060-02-8 | Not specified | Not specified |
| This compound | Compound 14ag | 2760612-77-7 | Not specified | Not specified |
| SKP2 E3 Ligase Inhibitor IV | - | 634908-46-6 | 467.51 | DMSO: 100 mg/mL[2] |
| SKP2-C25 | SZL P1-41 | 222716-34-9 | 420.52 | DMSO: up to 50 mM[3] |
| Skp2 inhibitor C1 | SKPin C1 | Not specified | Not specified | DMSO: 93 mg/mL[4] |
Skp2 Signaling Pathway
Skp2 is a key regulator of the cell cycle. As a component of the SCF E3 ubiquitin ligase complex, it targets the tumor suppressor p27Kip1 for degradation, thereby promoting cell cycle progression from G1 to S phase. Inhibition of Skp2 leads to the accumulation of p27, resulting in cell cycle arrest and a potential anti-proliferative effect in cancer cells.
Caption: Skp2 signaling pathway and point of inhibition.
Experimental Protocols
Materials and Equipment
-
SKP2 E3 Ligase Inhibitor II (SMIP004) (CAS: 143360-00-3)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of SKP2 E3 Ligase Inhibitor II (SMIP004).
Workflow for Stock Solution Preparation
References
Optimal Concentration of Skp2 Inhibitor 2 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Skp2 Inhibitor 2 (also referred to as compound 14ag or within the same class as compound 14i) for in vitro research. The provided protocols are based on established methodologies and findings from recent studies on novel Skp2 inhibitors.
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. It plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1] Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2][3]
This compound is a small molecule designed to disrupt the function of the Skp2 E3 ligase, leading to the accumulation of p27, cell cycle arrest, and apoptosis in cancer cells. This document outlines the effective concentration ranges for this inhibitor in various in vitro assays and provides detailed protocols for their execution.
Data Presentation: Efficacy of Skp2 Inhibitors
The following table summarizes the quantitative data for a potent Skp2 inhibitor from the 1,3-diphenylpyrazine derivative series, which includes this compound (compound 14ag) and the well-characterized compound 14i.[3][4][5][6] These values serve as a strong starting point for determining the optimal concentration in your specific cell line and experimental setup.
| Inhibitor | Target | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound (compound 14ag) | Skp2-Cks1 Interaction | Biochemical Assay | - | IC50: 570 nM | [4][7] |
| Compound 14i | Skp2-Cks1 Interaction | Biochemical Assay | - | IC50: 2.8 µM | [3][5][6] |
| Compound 14i | Cell Viability | MTT Assay (72h) | PC-3 (Prostate Cancer) | IC50: 4.8 µM | [3][5][6] |
| Compound 14i | Cell Viability | MTT Assay (72h) | MGC-803 (Gastric Cancer) | IC50: 7.0 µM | [3][5][6] |
| Compound 14i | Protein Expression | Western Blot (48h) | PC-3, MGC-803 | 2.5 µM, 5 µM, 10 µM | [8] |
| Compound 14i | Cell Cycle Analysis | Flow Cytometry (48h) | PC-3, MGC-803 | 2.5 µM, 5 µM, 10 µM | [8] |
| Compound 14i | Apoptosis Induction | Flow Cytometry (48h) | PC-3, MGC-803 | 2.5 µM, 5 µM, 10 µM | [8] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Skp2 signaling pathway and a general workflow for determining the optimal concentration of a Skp2 inhibitor.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Skp2 inhibitor 1 | 2760612-63-1 | MOLNOVA [molnova.com]
Application of Skp2 Inhibitors in Xenograft Mouse Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Skp2 inhibitors in preclinical xenograft mouse models of cancer. It includes detailed protocols for in vivo studies, a summary of quantitative data from key publications, and visualizations of the underlying molecular pathways.
Introduction
S-phase kinase-associated protein 2 (Skp2) is an F-box protein that serves as the substrate recognition component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1][2] Overexpressed in a wide range of human cancers, Skp2 plays a critical role in cell cycle progression, cellular senescence, and metabolism by targeting various tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27, for proteasomal degradation.[1][2][3] This oncogenic activity makes Skp2 a promising therapeutic target for cancer treatment.[3][4] Small molecule inhibitors of Skp2 have been developed and have demonstrated significant anti-tumor activity in various xenograft mouse models.[3][5][6]
These inhibitors typically function by disrupting the interaction between Skp2 and Skp1, a crucial step for the assembly and activity of the SCF-Skp2 complex.[3][4] This inhibition leads to the accumulation of p27, resulting in cell cycle arrest, induction of senescence, and apoptosis in cancer cells.[3][4][7] Furthermore, Skp2 inhibition has been shown to suppress cancer stem cell populations and sensitize tumors to conventional chemotherapeutic agents.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various Skp2 inhibitors in different xenograft models as reported in the literature.
Table 1: Anti-Tumor Efficacy of Skp2 Inhibitor Compound #25 (also referred to as SZL-P1-41)
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |
| Lung Cancer | A549 | Nude mice | 80 mg/kg, IP injection | Significant suppression of tumor growth | [3] |
| Prostate Cancer | PC3 | Nude mice | 40 mg/kg ("low dose") and 80 mg/kg ("high dose"), IP injection | Dose-dependent inhibition of tumor growth | [3] |
| Prostate Cancer | PC3 | Nude mice | In combination with doxorubicin or cyclophosphamide | Enhanced tumor response to chemotherapy | [1] |
Table 2: Effects of Skp2 Inhibition on Protein Expression in PC3 Xenografts
| Protein | Effect of Compound #25 Treatment | Reference |
| p27 | Upregulation | [1][3] |
| p21 | Upregulation | [1][3] |
| pAkt | Downregulation | [3] |
| Glut1 | Downregulation | [1][3] |
Table 3: Anti-Tumor Efficacy of Skp2 Inhibitor C1
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Outcome | Reference |
| Gastric Cancer | BGC-823 | Nude mice | Not specified | Inhibition of tumor growth | [8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | TAIL7 | Xenograft model | Not specified | Reduced proliferation and induced apoptosis | [9] |
Experimental Protocols
This section provides a generalized, detailed protocol for evaluating the efficacy of a Skp2 inhibitor in a xenograft mouse model, based on methodologies described in the cited literature.
Protocol 1: Subcutaneous Xenograft Mouse Model
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., A549, PC3, BGC-823) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice, such as athymic nude mice (nu/nu), typically 6-8 weeks old.
- Acclimatize the mice for at least one week before the experiment.
- Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomly assign the mice into control and treatment groups (n=6-10 mice per group).
4. Skp2 Inhibitor Preparation and Administration:
- Dissolve the Skp2 inhibitor (e.g., Compound #25, C1) in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or PBS).
- Administer the inhibitor to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule (e.g., daily, every other day).
- Administer the vehicle alone to the control group using the same schedule and route.
5. Efficacy Evaluation and Endpoint:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and photograph them.
- A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for western blot analysis.
Protocol 2: Immunohistochemical Analysis of Xenograft Tumors
1. Tissue Processing:
- Fix excised tumors in 10% neutral buffered formalin for 24 hours.
- Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
- Cut 4-5 µm thick sections and mount them on charged glass slides.
2. Staining:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) by heating.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with primary antibodies against proteins of interest (e.g., p27, p21, Ki-67) overnight at 4°C.
- Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop the signal with a chromogen such as diaminobenzidine (DAB) and counterstain with hematoxylin.
3. Analysis:
- Dehydrate, clear, and mount the slides.
- Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of Skp2 inhibitors are mediated through the regulation of key signaling pathways involved in cell cycle control and metabolism.
Caption: Mechanism of action of Skp2 inhibitors.
The diagram above illustrates how Skp2 inhibitors disrupt the formation of the active SCF-Skp2 E3 ligase complex. This leads to the stabilization and accumulation of the tumor suppressor p27, which in turn induces cell cycle arrest.[3][4][7] Additionally, Skp2 has been shown to activate the Akt signaling pathway, which promotes aerobic glycolysis in cancer cells.[3][4] Inhibition of Skp2, therefore, also leads to the downregulation of Akt signaling and a reduction in glycolysis, further contributing to the anti-tumor effect.[1][3][4]
Experimental Workflow
A typical workflow for the preclinical evaluation of a Skp2 inhibitor in a xenograft model is outlined below.
Caption: Standard xenograft study workflow.
This workflow provides a step-by-step guide from initial cell culture to final data analysis, ensuring a systematic and reproducible evaluation of the Skp2 inhibitor's in vivo efficacy.
References
- 1. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of Cell Cycle Arrest with Skp2 Inhibitor 2 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cell cycle regulation by targeting various proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] A key substrate of the SCF-Skp2 complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[1][4] By promoting the degradation of p27, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle.[4][5]
Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4] Skp2 inhibitors are being developed to block the activity of the SCF-Skp2 complex.[6][7] Skp2 Inhibitor 2, for instance, is a compound that inhibits the F-box protein Skp2 with an IC50 value of 570 nM.[8] The primary mechanism of such inhibitors is to prevent the assembly of the Skp2-Skp1 complex, thereby inactivating the E3 ligase.[6] This leads to the accumulation of p27, which in turn inhibits CDK activity, causing cell cycle arrest, typically at the G1/S checkpoint.[4][9][10]
This application note provides a detailed protocol for analyzing cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the role of the SCF-Skp2 complex in cell cycle progression and the mechanism of action for a Skp2 inhibitor. Under normal conditions, the SCF-Skp2 complex ubiquitinates phosphorylated p27, targeting it for proteasomal degradation and allowing the cell cycle to proceed. This compound disrupts the formation of the functional SCF complex, leading to p27 accumulation and subsequent G1 phase cell cycle arrest.
Caption: Skp2 signaling pathway and mechanism of inhibitor action.
Experimental Workflow
The overall experimental process for analyzing cell cycle arrest involves several key stages, from preparing the cells to analyzing the final data. This workflow ensures reproducible and accurate results.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocol
This protocol details the procedure for treating cells with this compound and analyzing the cell cycle distribution by flow cytometry.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MG-63, RPMI 8226)[9][10]
-
Complete cell culture medium
-
This compound (or other specific Skp2 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
Trypsin-EDTA
-
RNase A solution (100 µg/mL in PBS)[11]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11][13]
-
5 ml flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest. b. Allow cells to attach overnight. c. Treat cells with the desired concentrations of this compound. Include a vehicle-only treated sample as a negative control. d. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for cell cycle arrest to occur.[10]
-
Cell Harvesting and Fixation: a. Harvest cells, including both adherent and floating populations. For adherent cells, wash with PBS and detach using Trypsin-EDTA. b. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[11] c. Discard the supernatant, resuspend the pellet in 1 ml of cold PBS, and centrifuge again. d. Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. It is crucial to achieve a single-cell suspension to avoid clumps.[12] e. While gently vortexing the cell suspension, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[11][13] f. Incubate the cells on ice for at least 30 minutes.[11] For long-term storage, cells can be kept in 70% ethanol at 4°C for several weeks.[12]
-
Propidium Iodide Staining: a. Pellet the fixed cells by centrifugation. Note that ethanol-fixed cells are more buoyant and may require a higher speed (e.g., 500 x g for 5 minutes).[13] b. Carefully decant the ethanol supernatant. c. Wash the cell pellet twice with 3 ml of PBS, centrifuging after each wash.[11] d. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind.[11][14] e. Add 400 µL of PI staining solution (50 µg/mL) and mix well.[11] f. Incubate the tubes at room temperature for 10-30 minutes, protected from light.[12][13]
-
Flow Cytometry Acquisition and Analysis: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[13] c. Collect data for at least 10,000 single-cell events.[13] d. To exclude cell doublets and aggregates, which can be mistaken for G2/M cells, use a dot plot of fluorescence pulse area (FLA) versus pulse width (FLW). Gate on the single-cell population for analysis.[13] e. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. f. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation
Treatment with a Skp2 inhibitor is expected to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[10] The quantitative data obtained from the flow cytometry analysis software should be summarized in a table for clear comparison between control and treated groups.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 µM | 52.1 ± 2.5 | 35.4 ± 1.8 | 12.5 ± 1.1 |
| This compound | 1 µM | 65.8 ± 3.1 | 24.1 ± 2.2 | 10.1 ± 0.9 |
| This compound | 5 µM | 78.9 ± 3.9 | 12.5 ± 1.5 | 8.6 ± 0.7 |
Note: Data are presented as mean ± SD from a representative experiment and are hypothetical, based on expected outcomes from published studies.[10][15]
Interpretation: The results in Table 1 show a dose-dependent increase in the percentage of cells in the G0/G1 phase following treatment with this compound. Concurrently, there is a significant decrease in the proportion of cells in the S and G2/M phases. This shift is indicative of a cell cycle block at the G1/S transition, which is the expected outcome of Skp2 inhibition and subsequent p27 accumulation.[4][16]
Logical Framework of Skp2 Inhibition
The following diagram outlines the logical progression from the introduction of the Skp2 inhibitor to the final observed cellular outcome.
Caption: Cause-and-effect cascade of Skp2 inhibition.
Conclusion Flow cytometry using propidium iodide staining is a robust and widely used method to quantitatively assess cell cycle distribution. This application note provides a comprehensive framework for utilizing this technique to evaluate the efficacy of Skp2 inhibitors in inducing cell cycle arrest. The provided protocols and data interpretation guidelines are intended to assist researchers in the fields of cancer biology and drug development in characterizing novel therapeutic agents targeting the Skp2 pathway.
References
- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCF complex - Wikipedia [en.wikipedia.org]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
Application Note: Co-Immunoprecipitation Assay for Studying the Skp2-Cks1 Interaction in the Presence of Skp2 Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing a co-immunoprecipitation (Co-IP) assay to investigate and quantify the inhibitory effect of Skp2 Inhibitor 2 on the protein-protein interaction between S-phase kinase-associated protein 2 (Skp2) and its essential cofactor, cyclin-dependent kinase regulatory subunit 1 (Cks1).
Introduction
The Skp2-Cks1 protein complex is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase machinery. Cks1 acts as an essential adaptor protein that facilitates the recognition and binding of phosphorylated substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1, by Skp2[1][2]. The subsequent ubiquitination and proteasomal degradation of p27 allows for cell cycle progression from G1 to S phase[3][4]. Overexpression of Skp2 is a common feature in many human cancers, leading to decreased p27 levels and uncontrolled cell proliferation[3][5]. Consequently, the disruption of the Skp2-Cks1 interaction presents a promising therapeutic strategy for cancer treatment[6].
This compound has been identified as a potent inhibitor of the Skp2-Cks1 interaction with a reported IC50 value of 570 nM. This protocol details the use of a Co-IP assay to validate the mechanism of action of this compound by observing its dose-dependent disruption of the endogenous Skp2-Cks1 complex in a cellular context.
Principle of the Assay
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular environment[7][8]. In this assay, an antibody specific to a "bait" protein (Skp2) is used to capture it from a cell lysate. If a "prey" protein (Cks1) is bound to the bait protein, it will be pulled down as part of the complex. The entire complex is then isolated using antibody-binding beads (e.g., Protein A/G). After washing away non-specifically bound proteins, the complex is eluted and analyzed by Western blotting to detect the presence of both the bait (Skp2) and the co-immunoprecipitated prey (Cks1). By treating cells with varying concentrations of this compound, a reduction in the amount of Cks1 pulled down with Skp2 will demonstrate the inhibitor's efficacy in disrupting their interaction.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the role of the Skp2-Cks1 complex in the SCF E3 ligase pathway and the point of intervention for this compound.
Caption: Skp2-Cks1 interaction within the SCF complex, targeted by this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # (Example) |
| Cell Line | ||
| Cancer Cell Line (e.g., HeLa, HCT116) | ATCC | CCL-2 |
| Antibodies | ||
| Rabbit anti-Skp2 (for IP) | Cell Signaling Tech | 2652 |
| Mouse anti-Skp2 (for WB) | Santa Cruz Biotech | sc-7164 |
| Mouse anti-Cks1 | Santa Cruz Biotech | sc-56255 |
| Normal Rabbit IgG (Isotype Control) | Cell Signaling Tech | 2729 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Tech | 7074 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Tech | 7076 |
| Reagents | ||
| This compound | MedChemExpress | HY-149864 |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| Protein A/G Magnetic Beads | Thermo Fisher | 88802 |
| DMEM High Glucose Medium | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| Buffers | ||
| PBS (Phosphate-Buffered Saline), pH 7.4 | In-house or Commercial | See Recipe Below |
| Non-denaturing Lysis Buffer | In-house or Commercial | See Recipe Below |
| Wash Buffer | In-house or Commercial | See Recipe Below |
| Elution Buffer (2X Laemmli) | Bio-Rad | 1610737 |
Buffer Recipes:
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Just before use, add 1X Protease and Phosphatase Inhibitor Cocktails.[9] A gentle formulation is crucial to maintain protein-protein interactions[10][11].
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
PBS (1X): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.[9]
Experimental Workflow
The following diagram outlines the major steps of the co-immunoprecipitation protocol.
Caption: Step-by-step workflow for the co-immunoprecipitation assay.
Detailed Experimental Protocol
Day 1: Cell Seeding and Treatment
-
Cell Culture: Seed HeLa or another suitable cancer cell line in 100 mm dishes at a density that will result in 80-90% confluency at the time of harvest.
-
Inhibitor Treatment: Approximately 24 hours after seeding, treat the cells with this compound. Prepare a dilution series (e.g., 0.1, 0.5, 1.0, 5.0 µM) in culture medium. Include a vehicle-only control (DMSO). Incubate for 4-6 hours (optimization may be required).
Day 2: Cell Lysis and Immunoprecipitation
-
Cell Harvest: Place culture dishes on ice. Aspirate the medium and wash cells twice with 5 mL of ice-cold PBS.[11]
-
Lysis: Add 1 mL of ice-cold non-denaturing lysis buffer (with inhibitors) to each 100 mm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Save Input: Set aside 50 µg of protein from each sample to serve as the "Input" control. Add an equal volume of 2X Laemmli buffer and boil for 5 minutes. Store at -20°C.
-
Pre-clearing: To the remaining normalized lysate (e.g., 1 mg in 1 mL), add 20 µL of Protein A/G magnetic beads. Incubate on a rotator for 1 hour at 4°C to minimize non-specific binding.
-
Immunoprecipitation: Place tubes on a magnetic rack and transfer the pre-cleared supernatant to a fresh tube. Add 2-4 µg of anti-Skp2 antibody. For a negative control, add an equal amount of Normal Rabbit IgG to one of the vehicle-treated lysates.
-
Incubation: Incubate the antibody-lysate mixture overnight on a rotator at 4°C.
Day 3: Immune Complex Capture and Analysis
-
Bead Preparation: Wash 25 µL of Protein A/G magnetic beads per sample three times with 500 µL of Wash Buffer.
-
Capture: Add the pre-washed beads to each antibody-lysate mixture from the overnight incubation. Incubate on a rotator for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.[9]
-
Elution: Resuspend the beads in 40 µL of 2X Laemmli sample buffer. Boil the samples for 5-10 minutes at 95°C to elute the proteins and dissociate the immune complexes.
-
Western Blotting: Briefly centrifuge the tubes and place them on a magnetic rack. Load the supernatant (containing the eluted proteins) onto a 12% SDS-PAGE gel, along with the "Input" samples saved from Day 2.
-
Transfer & Probing: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against Skp2 and Cks1.
-
Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Expected Results
The primary endpoint is the relative amount of Cks1 that is co-immunoprecipitated with Skp2. This can be quantified by densitometry analysis of the Western blot bands. The intensity of the Cks1 band in the IP lane should be normalized to the intensity of the Skp2 band in the same lane to account for any minor variations in IP efficiency.
Table 1: Quantitative Analysis of Skp2-Cks1 Interaction
| Treatment | This compound (µM) | IP: Skp2 (Relative Band Intensity) | Co-IP: Cks1 (Relative Band Intensity) | Normalized Cks1/Skp2 Ratio | % Inhibition of Interaction |
| Vehicle | 0 | 1.00 | 1.00 | 1.00 | 0% |
| Inhibitor | 0.1 | 0.98 | 0.75 | 0.77 | 23% |
| Inhibitor | 0.5 | 1.02 | 0.48 | 0.47 | 53% |
| Inhibitor | 1.0 | 0.99 | 0.21 | 0.21 | 79% |
| Inhibitor | 5.0 | 1.01 | 0.06 | 0.06 | 94% |
| IgG Control | 0 | < 0.05 | < 0.05 | - | - |
Data shown are representative hypothetical results.
Interpretation:
-
Input Lanes: Should show consistent levels of Skp2 and Cks1 across all treatments, indicating the inhibitor does not cause degradation of either protein within the experimental timeframe.
-
IgG Control Lane: Should be negative for both Skp2 and Cks1, confirming the specificity of the anti-Skp2 antibody.
-
IP: Skp2 Lanes: Should show a strong Skp2 band of similar intensity across all conditions, confirming successful and consistent immunoprecipitation of the bait protein.
-
Co-IP: Cks1 Lanes: A dose-dependent decrease in the intensity of the Cks1 band is expected with increasing concentrations of this compound. This directly visualizes the disruption of the Skp2-Cks1 interaction. The quantitative data in Table 1 should reflect this trend, demonstrating the inhibitor's potency in a cellular context.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 11. Cell Lysis Buffer for CoIP (Animal cells and plant cells) [engibody.com]
Application Note: Lentiviral shRNA Knockdown of Skp2 to Mimic Pharmacological Inhibitor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent degradation of several key cell cycle regulatory proteins.[1][2][3] A primary target of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1.[4][5][6] By promoting the degradation of p27, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle.[2][6] Due to its role in promoting cell proliferation and its frequent overexpression in various human cancers, Skp2 has emerged as a promising therapeutic target.[7][8]
This application note provides a comprehensive guide to using lentiviral-mediated short hairpin RNA (shRNA) to knock down Skp2 expression. This genetic approach serves as a powerful tool to validate the cellular effects of Skp2 inhibition, mimicking the mechanism of action of small molecule inhibitors and providing a robust platform for target validation in drug discovery.
Skp2 Signaling Pathway
Skp2 is a central regulator of cell cycle progression. Its activity is modulated by upstream signaling pathways, such as PI3K/Akt and Notch, which promote its expression and stability.[2][4][6][9] As part of the SCF complex, Skp2 targets tumor suppressor proteins like p27 and p21 for degradation, thereby removing the brakes on cell cycle machinery and promoting cell proliferation.
Caption: The Skp2 signaling pathway in cell cycle regulation.
Mimicking Inhibitor Effects with shRNA
Lentiviral shRNA provides a specific and long-term method for gene silencing that closely mimics the functional consequences of a targeted pharmacological inhibitor. Both approaches aim to reduce the functional pool of the Skp2 protein, leading to the accumulation of its substrates and resulting in similar anti-proliferative cellular phenotypes. This parallel strategy is crucial for validating that the observed effects of a small molecule inhibitor are indeed on-target.
Caption: Logic diagram showing how shRNA mimics inhibitor effects.
Data Presentation: Effects of Skp2 Knockdown
The following tables summarize quantitative data from studies utilizing lentiviral shRNA to silence Skp2 in cancer cell lines.
Table 1: Skp2 Knockdown Efficiency
| Cell Line | shRNA Construct | mRNA Inhibition (%) | Protein Inhibition (%) | Reference |
|---|---|---|---|---|
| HEC-1-A | LV-Skp2-1 | 54.39 ± 3.19 | 5.11 ± 0.68 | [10][11] |
| HEC-1-A | LV-Skp2-2 | 69.87 ± 2.88 | 38.16 ± 0.85 | [10][11] |
| HEC-1-A | LV-Skp2-3 | 80.36 ± 2.61 | 53.04 ± 1.51 | [10][11] |
| HEC-1-A | LV-Skp2-4 | 86.46 ± 0.77 | 55.34 ± 0.97 |[10][11] |
Table 2: Impact of Skp2 Knockdown on Downstream Targets and Cellular Functions
| Cell Line | Effect of Skp2 Knockdown | Observation | Reference |
|---|---|---|---|
| HEC-1-A | p27 Protein Levels | Upregulated | [10][11] |
| HEC-1-A | Cyclin D1 Protein Levels | Downregulated | [10][11] |
| HEC-1-A | p27 & Cyclin D1 mRNA | No significant change | [10][11] |
| HEC-1-A | Cell Cycle | Arrest in G2/M phase | [10] |
| HEC-1-A | Apoptosis | No significant effect | [10] |
| GBC-SD | Cell Proliferation (MTT) | Significantly inhibited | [12] |
| GBC-SD | Tumor Growth (in vivo) | Tumor weights significantly decreased | [12] |
| DKO OS | Apoptotic Gene mRNA | E2f1, Bbc3, Bid, Bcl2l11, Casp3 levels elevated |[13] |
Experimental Workflow
The overall workflow for a Skp2 knockdown experiment involves shRNA design, lentivirus production, target cell transduction, selection of stable cells, and subsequent functional and molecular analysis.
Caption: Experimental workflow for lentiviral shRNA knockdown.
Detailed Experimental Protocols
Protocol 1: Lentivirus Production and Transduction
This protocol describes the generation of lentiviral particles carrying Skp2-specific shRNA and their use to transduce target cells.
Materials:
-
shRNA plasmid targeting Skp2 (in a lentiviral vector, e.g., pLKO.1)
-
Scrambled (non-targeting) shRNA control plasmid
-
2nd Generation Packaging Plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE)
-
DMEM with 10% FBS
-
Opti-MEM
-
Puromycin (for selection)
-
Polybrene or Protamine Sulfate
Procedure:
-
HEK293T Cell Seeding: The day before transfection, seed HEK293T cells in a 10-cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mix in Opti-MEM containing your shRNA plasmid and the packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA mix and the diluted transfection reagent, incubate at room temperature for 15-30 minutes to allow complex formation.[14]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection:
-
After 18-24 hours, replace the medium with fresh, high-serum growth medium.[14]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Target Cell Transduction:
-
Seed target cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing the viral supernatant and a transduction enhancer like Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection:
-
After transduction, replace the medium with fresh growth medium containing the appropriate concentration of puromycin (pre-determined by a kill curve).
-
Continue selection for several days until non-transduced control cells are eliminated.
-
Expand the stable, puromycin-resistant cell population for subsequent experiments.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Skp2 mRNA
This protocol is for quantifying the efficiency of Skp2 mRNA knockdown.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Skp2 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse cell pellets from control and Skp2-knockdown cells and extract total RNA according to the manufacturer's protocol.[15][16]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[16]
-
qPCR Reaction:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for Skp2 or the housekeeping gene, and diluted cDNA.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of Skp2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to the scrambled shRNA control.[16]
Protocol 3: Western Blot for Skp2 and p27 Protein
This protocol is for validating the knockdown of Skp2 at the protein level and observing the effect on its target, p27.
Materials:
-
RIPA or NP-40 Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Skp2, anti-p27, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer.[17] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[17][18]
-
Incubate the membrane with primary antibodies (e.g., anti-Skp2, anti-p27, anti-β-actin) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[17] Quantify band intensity using densitometry software.
Protocol 4: Cell Proliferation and Viability Assay
This protocol measures the effect of Skp2 knockdown on cell growth and viability.
Materials:
-
Stable control and Skp2-knockdown cells
-
96-well plates
-
MTT or Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed an equal number of control and Skp2-knockdown cells (e.g., 2,000-5,000 cells/well) into multiple 96-well plates.[19]
-
Incubation: Incubate the plates for the desired time course (e.g., 24, 48, 72, 96 hours).
-
Assay:
-
At each time point, add the MTT or CCK-8 reagent to the wells of one plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance values over time to generate growth curves for each cell line, comparing the proliferation rate of Skp2-knockdown cells to the control.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle distribution following Skp2 knockdown.
Materials:
-
Stable control and Skp2-knockdown cells
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Harvest: Harvest approximately 1x10^6 cells by trypsinization.
-
Fixation: Wash the cells with cold PBS, then fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][19]
References
- 1. The effects of S-phase kinase-associated protein 2 (SKP2) on cell cycle status, viability, and chemoresistance in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SKP2 | Cancer Genetics Web [cancer-genetics.org]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 7. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. mdpi.com [mdpi.com]
- 10. Effects of RNAi-induced Skp2 inhibition on cell cycle, apoptosis and proliferation of endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Skp2-RNAi suppresses proliferation and migration of gallbladder carcinoma cells by enhancing p27 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based RNAi Assay Development for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Skp2 autoinduction loop and restriction point control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulated SKP2 Empowers Epidermal Proliferation Through Downregulation of P27 Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. shRNA‑mediated knockdown of KNTC1 inhibits non-small-cell lung cancer through regulating PSMB8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of Skp2 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Phase Kinase-Associated Protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[1] As a substrate recognition subunit, Skp2 targets various tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation.[2][3] Overexpression of Skp2 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for cancer therapy.[4][5] Skp2 inhibitor 2, also identified as compound 14ag, is a potent inhibitor of the Skp2-Cks1 interaction with an IC50 of 570 nM.[6] This document provides detailed application notes and protocols for the in vivo use of this compound and related compounds, based on available preclinical data.
Mechanism of Action
This compound and its analogs are designed to disrupt the formation of a functional SCF-Skp2 E3 ligase complex. By interfering with the interaction between Skp2 and its essential cofactor Cks1, these inhibitors prevent the recruitment and subsequent ubiquitination of Skp2 substrates like p27.[6] The stabilization and accumulation of p27 lead to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis and cellular senescence in cancer cells.[2][7]
Skp2 Signaling Pathway
The Skp2 signaling pathway is a central regulator of cell cycle progression and cell survival. Its inhibition has downstream effects on multiple key cellular processes.
Caption: Skp2 Signaling Pathway and Point of Inhibition.
Data Presentation
In Vitro Activity of Skp2 Inhibitors
| Compound Name | Target | IC50 | Cell Lines | Effects | Reference |
| This compound (14ag) | Skp2-Cks1 Interaction | 570 nM | N/A | Potent inhibition of the Skp2-Cks1 protein-protein interaction. | [6] |
| Compound 14i | Skp2-Cks1 Interaction | 2.8 µM | PC-3, MGC-803 | Potent inhibition of Skp2-Cks1 interaction and anti-proliferative effects in cancer cell lines. | [4] |
| Compound #25 | Skp2-Skp1 Interaction | N/A | PC-3, A549 | Prevents Skp2-Skp1 interaction, inhibits Skp2 E3 ligase activity, suppresses cancer cell survival. | [8] |
| SCFSkp2-IN-2 (AAA-237) | Skp2 | KD of 28.77 µM | A549, H1299 | Induces apoptosis and cellular senescence in non-small cell lung cancer (NSCLC) cells. | [7] |
| C1 | Skp2-p27 Interaction | N/A | DKO Osteosarcoma cells | Induces p27 accumulation and apoptosis. | [9][10] |
In Vivo Efficacy of Skp2 Inhibitors in Xenograft Models
| Compound Name | Animal Model | Tumor Type | Dosing and Administration | Key Findings | Reference |
| Compound 14i | Xenograft Mice | PC-3 (Prostate), MGC-803 (Gastric) | Not specified in abstract, but effective anticancer effects observed. | Showed effective anticancer activity with no obvious toxicity. | [4] |
| Compound #25 | Nude Mice | A549 (Lung), PC-3 (Prostate) | 40 mg/kg ("low dose") or 80 mg/kg ("high dose"), Intraperitoneal (IP) injection. | Potent inhibition of tumor growth. | [8] |
| SCFSkp2-IN-2 (AAA-237) | A549 Xenograft Mice | A549 (Lung) | 15 mg/kg or 45 mg/kg, IP injection, daily for 14 days. | 55% and 64% tumor growth inhibition at low and high doses, respectively. No significant weight loss. | [7] |
| C1 | Xenograft Mice | DKO Osteosarcoma | 40 mg/kg/day, Subcutaneous administration. | Significant suppression of tumor growth. | [10] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Caption: General Experimental Workflow for In Vivo Studies.
Protocol 1: In Vivo Dosing of a 1,3-Diphenylpyrazine Derivative (Based on Compound 14i)
Note: The following protocol is based on the reported in vivo studies of compound 14i, a close analog of this compound (14ag). This protocol should serve as a starting point and may require optimization for this compound.
1. Animal Model:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
2. Tumor Cell Implantation:
-
Subcutaneously inject 2-5 x 10^6 PC-3 or MGC-803 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the flank of each mouse.
3. Tumor Growth and Grouping:
-
Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).
4. Formulation of this compound:
-
Vehicle: A common vehicle for similar small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Preparation: First, dissolve this compound in DMSO. Then, add PEG300 and Tween 80, and vortex to mix. Finally, add sterile water to the final volume and mix thoroughly. The final solution should be clear. Prepare fresh daily.
5. Dosing and Administration:
-
Dosage: Based on similar compounds, a starting dose range of 20-50 mg/kg body weight is recommended.
-
Administration Route: Intraperitoneal (IP) injection.
-
Frequency: Administer once daily for a period of 14-21 days.
6. Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p27, Ki67 immunohistochemistry).
Protocol 2: In Vivo Dosing of a General Skp2 Inhibitor (Based on Compound #25 and SCFSkp2-IN-2)
1. Animal Model:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
2. Tumor Cell Implantation:
-
As described in Protocol 1, using appropriate cancer cell lines (e.g., A549, PC-3).
3. Tumor Growth and Grouping:
-
As described in Protocol 1.
4. Formulation of Skp2 Inhibitor:
-
Vehicle: 10% DMSO, 70% corn oil, 20% PBS or similar formulations.
-
Preparation: Prepare the formulation as described in Protocol 1, ensuring complete dissolution of the inhibitor.
5. Dosing and Administration:
-
Dosage: A dose range of 15-80 mg/kg body weight has been reported for other Skp2 inhibitors.[7][8] Dose-response studies are recommended to determine the optimal dose.
-
Administration Route: Intraperitoneal (IP) injection.
-
Frequency: Daily administration for 14-28 days.
6. Monitoring and Endpoint:
-
As described in Protocol 1.
Concluding Remarks
This compound is a promising therapeutic agent for cancers with Skp2 overexpression. The provided protocols, based on closely related and well-characterized Skp2 inhibitors, offer a solid foundation for initiating in vivo efficacy studies. It is crucial for researchers to perform initial dose-finding and toxicity studies to optimize the administration of this compound for their specific cancer models. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential for its clinical development.
References
- 1. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Skp2 Inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Skp2 inhibitor 2, focusing on common solubility challenges encountered in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound and related compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO or a properly stored anhydrous grade to ensure maximum solubility, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum stock concentration I can prepare for Skp2 inhibitors in DMSO?
A2: The maximum solubility can vary between different Skp2 inhibitors. For instance, Skp2 inhibitor C1 has a reported solubility of up to 93 mg/mL (199.85 mM) in DMSO.[1][2] For other related compounds like Skp2 inhibitor 3, a solubility of 10 mg/mL (21.21 mM) in DMSO has been noted, which may require heating.[3] Always refer to the manufacturer's datasheet for the specific inhibitor you are using.
Q3: How should I store the DMSO stock solution of this compound?
A3: Stock solutions of Skp2 inhibitors in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Ensure the vials are tightly sealed to prevent moisture absorption.
Q4: Can I use other solvents to dissolve this compound?
A4: Skp2 inhibitors, such as Skp2 inhibitor C1, are generally reported to be insoluble in water and ethanol.[1] DMSO is the most common and recommended solvent for achieving high-concentration stock solutions for in vitro experiments. For in vivo studies, specific formulations involving solvents like corn oil in combination with a small percentage of DMSO may be required, but these should be prepared fresh.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound in DMSO, or I see precipitation in my stock solution.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Verify the Quality of Your DMSO
-
Issue: DMSO readily absorbs moisture from the air, which can drastically decrease the solubility of many organic compounds, including Skp2 inhibitors.[1]
-
Solution: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed and in a dry environment. For best results, use a new bottle of DMSO for preparing your stock solution.[1][2]
Step 2: Gentle Warming and Sonication
-
Issue: The inhibitor may be slow to dissolve at room temperature.
-
Solution: For some Skp2 inhibitors, gentle warming and sonication can aid dissolution. For example, preparing a 10 mg/mL solution of Skp2 inhibitor 3 requires warming to 60°C and ultrasonication.[3]
-
Warm the solution in a water bath set to a temperature between 37°C and 60°C for a few minutes. Avoid excessive heat, which could degrade the compound.
-
Use a bath sonicator to agitate the solution, which can help break up any clumps of powder and facilitate dissolution.
-
Step 3: Re-evaluate the Concentration
-
Issue: You may be attempting to prepare a stock solution that is above the inhibitor's maximum solubility limit in DMSO.
-
Solution: Review the product datasheet for the specific Skp2 inhibitor you are using to confirm its maximum solubility. If this information is not available, try preparing a lower concentration stock solution (e.g., 10 mM) and then serially diluting it to your desired working concentration.
Step 4: Visual Inspection and Centrifugation
-
Issue: Even after following the above steps, you may observe some particulate matter.
-
Solution: After dissolving the inhibitor, visually inspect the solution for any undissolved particles. If present, you can centrifuge the stock solution at high speed (e.g., 10,000 x g) for 1-5 minutes and carefully transfer the clear supernatant to a new, clean tube. This will remove any insoluble material.
Quantitative Data Summary
The following table summarizes the solubility and properties of various Skp2 inhibitors.
| Inhibitor Name | Molecular Weight | Recommended Solvent | Maximum Solubility in DMSO |
| This compound (compound 14ag) | 428.53 g/mol | DMSO | Stock solutions of 1 mM, 5 mM, and 10 mM can be prepared.[4] |
| SCFSkp2-IN-2 (Compound AAA-237) | 312.37 g/mol | DMSO | Stock solutions of 1 mM, 5 mM, and 10 mM can be prepared.[5] |
| Skp2 inhibitor C1 (SKPin C1) | 465.34 g/mol | DMSO | 93 mg/mL (199.85 mM)[1][2] |
| Skp2 inhibitor 3 (E35) | 471.35 g/mol | DMSO | 10 mg/mL (21.21 mM) with heating and sonication[3] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Use in a Cell-Based Assay
-
Reagent Preparation:
-
Obtain a new, unopened vial of this compound powder.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Preparation of 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the mass of the inhibitor provided by the manufacturer. For example, for 1 mg of this compound (MW: 428.53 g/mol ), you would add 233.33 µL of DMSO.[4]
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually confirm that the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
-
Use in a Cell-Based Assay (Example: Cell Viability Assay):
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 25, 50 µM). It is important to perform a final dilution of at least 1:1000 from the DMSO stock to the final culture medium to minimize DMSO toxicity to the cells (final DMSO concentration ≤ 0.1%).
-
Add the diluted inhibitor to your cells and incubate for the desired treatment period.
-
Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the inhibitor-treated cells.
-
Proceed with your cell viability assay according to the manufacturer's protocol.
-
Visualizations
Caption: The SCF-Skp2 E3 ligase complex targets p27Kip1 for ubiquitination and proteasomal degradation, promoting cell cycle progression.
References
Low efficacy of Skp2 inhibitor 2 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Skp2 inhibitors, including "Skp2 inhibitor 2," in specific cell lines.
Troubleshooting Guide
Issue: Low or No Observed Efficacy of this compound
Researchers may observe reduced or no effect of Skp2 inhibitors on cell viability, proliferation, or downstream signaling pathways in certain cell lines. This guide provides potential reasons and troubleshooting steps to address this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Cell Line-Specific Resistance | 1. Profile Skp2 Expression: Perform Western blotting or qPCR to determine the endogenous expression level of Skp2 in the cell line of interest. 2. Assess p27 and Akt Status: Evaluate the basal levels and phosphorylation status of p27 and Akt, key downstream targets of Skp2.[1][2] 3. Consider Alternative Inhibitors: If Skp2 expression is low or the pathway is not constitutively active, consider testing other inhibitors targeting different nodes of the cell cycle or survival pathways. | Different cancer cell types exhibit variable sensitivity to Skp2 inhibitors.[2] Cell lines with low Skp2 expression or alterations in downstream pathways (e.g., p27 mutations, hyperactive Akt signaling independent of Skp2) may be inherently resistant.[1][3] |
| Inhibitor Inactivity or Degradation | 1. Verify Inhibitor Integrity: Confirm the correct storage conditions and age of the inhibitor stock. If in doubt, use a fresh batch. This compound should be stored at -80°C for long-term storage (6 months) or -20°C for short-term storage (1 month).[4] 2. Test in a Sensitive Cell Line: Include a positive control cell line known to be sensitive to the Skp2 inhibitor (e.g., PC-3, LNCaP prostate cancer cells) in your experiments.[2] | Improper storage can lead to the degradation of the compound, reducing its efficacy. |
| Suboptimal Experimental Conditions | 1. Optimize Inhibitor Concentration: Perform a dose-response curve (e.g., using an MTT or WST-1 assay) to determine the optimal IC50 for your specific cell line.[4][5] 2. Optimize Treatment Duration: Conduct a time-course experiment to identify the optimal time point for observing the desired effect (e.g., apoptosis, cell cycle arrest). Effects can be observed from 24 to 96 hours.[6][7] | The effective concentration and treatment time can vary significantly between cell lines. |
| Off-Target Effects or Cellular Compensation | 1. Analyze Downstream Markers: Perform Western blotting to confirm target engagement. Look for an increase in p27 and p21 protein levels and a decrease in phosphorylated Akt.[2][8][9] 2. Investigate Compensatory Pathways: If target engagement is confirmed but efficacy is low, consider that the cells may be activating compensatory survival pathways. | Confirmation of target engagement is crucial to ensure the inhibitor is working as expected. Cancer cells can develop resistance by upregulating alternative survival pathways.[3] |
Experimental Workflow for Troubleshooting Low Efficacy
Caption: Troubleshooting workflow for low Skp2 inhibitor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Skp2 inhibitors like this compound?
A1: Skp2 is an F-box protein that is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[2] This complex targets various proteins for degradation, including the cell cycle inhibitor p27.[10] Skp2 inhibitors, such as "compound #25" and "this compound (compound 14ag)", often work by disrupting the interaction between Skp2 and Skp1, which is essential for the assembly and function of the SCF complex.[2][4] This inhibition leads to the accumulation of p27, resulting in cell cycle arrest, and can also affect other Skp2 targets like Akt, leading to reduced glycolysis and apoptosis.[2][11]
Skp2 Signaling Pathway
Caption: Simplified Skp2 signaling pathway and the action of Skp2 inhibitors.
Q2: Which cell lines are known to be sensitive or resistant to Skp2 inhibitors?
A2: Sensitivity to Skp2 inhibitors can vary. Based on published data, here is a summary of the responses of some common cancer cell lines:
| Cell Line | Cancer Type | Response to Skp2 Inhibition | Reference |
| PC-3 | Prostate Cancer | Sensitive | [2] |
| LNCaP | Prostate Cancer | Sensitive | [2] |
| H3255 | Lung Cancer | Sensitive | [2] |
| H1299 | Lung Cancer | Sensitive | [2] |
| Hep3B | Liver Cancer | Sensitive | [2] |
| U2OS | Osteosarcoma | Sensitive | [2] |
| MG-63 | Osteosarcoma | Sensitive | [8] |
| SW 1353 | Osteosarcoma | Sensitive | [8] |
| H460 | Non-small cell lung cancer | Less Sensitive | [12] |
| A549 | Non-small cell lung cancer | Less Sensitive | [12] |
| PNT1A | Normal Prostate Epithelial | Low Sensitivity | [2] |
| IMR90 | Normal Fibroblasts | Low Sensitivity | [2] |
Q3: What are the expected downstream effects of successful Skp2 inhibition?
A3: Successful inhibition of Skp2 should lead to a cascade of cellular events. The primary and most immediate effect is the stabilization and accumulation of its substrates. Key observable effects include:
-
Increased p27 and p21 levels: This leads to cell cycle arrest, typically in the G0/G1 phase.[8][9][10]
-
Decreased Akt activation: Skp2 can mediate the K63-linked ubiquitination of Akt, which promotes its activation. Inhibition of Skp2 can therefore lead to decreased Akt signaling and a reduction in aerobic glycolysis.[1][2]
-
Induction of Apoptosis or Senescence: The accumulation of tumor suppressors like p27 and FOXO1, coupled with reduced survival signaling from Akt, can trigger apoptosis or cellular senescence.[2][8][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of Skp2 inhibitors on cancer cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Skp2 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the Skp2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Skp2 Pathway Proteins
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Skp2, anti-p27, anti-p-Akt, anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
Degradation of Skp2 inhibitor 2 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Skp2 inhibitors in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
FAQs: Handling and Stability of Skp2 Inhibitors
Q1: What is "Skp2 inhibitor 2," and where can I find information on its stability?
"this compound" is not a universally recognized chemical name. It may be a designation from a specific supplier or a shorthand used in certain publications. It is crucial to refer to the manufacturer's product data sheet for the specific inhibitor you are using. This document will contain essential information on the compound's identity, recommended solvent, storage conditions, and any known stability data. Several well-characterized Skp2 inhibitors include C1, C2, and compound #25.[1][2] This guide provides general best practices applicable to most small molecule Skp2 inhibitors.
Q2: My Skp2 inhibitor doesn't seem to be working. Could it be degrading in my cell culture media?
This is a common issue. The effectiveness of a small molecule inhibitor can be significantly compromised if it is not stable under experimental conditions. Several factors in cell culture can contribute to the degradation of a compound:
-
Chemical Instability: The inherent chemical structure of the inhibitor may make it susceptible to hydrolysis, oxidation, or other reactions in an aqueous environment like cell culture media.[3]
-
Enzymatic Degradation: Components in the serum (e.g., fetal bovine serum, FBS) of the culture media can contain enzymes that may metabolize or degrade the inhibitor.
-
pH and Temperature: The pH of the cell culture medium (typically ~7.4) and the standard incubation temperature (37°C) can accelerate the degradation of some compounds.[4]
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light. It is generally good practice to minimize the exposure of stock solutions and media containing the inhibitor to light.
-
Binding to Plastics: Small molecules can adsorb to the surface of plastic labware, such as culture plates and tubes, reducing the effective concentration in the media.[4][5]
If you suspect degradation, it is recommended to perform a stability test under your specific experimental conditions (see the protocol below).
Q3: What are the best practices for preparing and storing Skp2 inhibitor stock solutions?
Proper preparation and storage of your inhibitor are critical to ensure its activity and obtain reproducible results.
-
Solvent Selection: Most small molecule inhibitors, including many Skp2 inhibitors, are dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO).[6][7] Always use a fresh bottle of DMSO, as it can absorb moisture from the air, which may accelerate the degradation of the compound.
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. This minimizes the volume of DMSO added to your cell culture, as high concentrations of DMSO can be toxic to cells (generally keep the final DMSO concentration below 0.5%).[7][8]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials.[7][8] This prevents repeated freeze-thaw cycles, which can degrade the compound.[7][8] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][8] Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: I see a precipitate when I add my Skp2 inhibitor to the cell culture medium. What should I do?
Precipitation is a common problem when diluting a DMSO stock solution into an aqueous medium.[7] This happens because the inhibitor may be poorly soluble in water. Here are some troubleshooting steps:
-
Avoid Direct Dilution: Do not make serial dilutions of your DMSO stock directly in your aqueous buffer or media. It is better to make intermediate dilutions in DMSO first.
-
Stepwise Dilution: When preparing your working solution, add the DMSO stock to the media slowly while gently vortexing or mixing.[7]
-
Warm the Media: Gently warming the media to 37°C before adding the inhibitor can sometimes help with solubility.
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) can help to maintain the inhibitor in solution, but this should be tested for its effects on your specific cell line and experiment.
-
Sonication: Mild sonication can help to redissolve precipitated compounds.[7]
If precipitation persists, you may be exceeding the inhibitor's solubility limit in your media. Consider using a lower final concentration.
Troubleshooting Guide: Skp2 Inhibitor Degradation
This guide provides a structured approach to troubleshooting issues related to the potential degradation of your Skp2 inhibitor.
Table 1: Factors Affecting Skp2 Inhibitor Stability and Mitigation Strategies
| Factor | Potential Cause of Degradation | Mitigation Strategy |
| pH | The inhibitor may be unstable at the physiological pH of the cell culture medium (~7.4).[9] | Test the inhibitor's stability at different pH values. Ensure your media is properly buffered. |
| Temperature | Incubation at 37°C can accelerate chemical degradation.[4] | Minimize the time the inhibitor is kept at 37°C before and after the experiment. |
| Serum Components | Enzymes in the serum may metabolize the inhibitor. | Perform experiments in serum-free media if possible, or reduce the serum concentration. Compare results with and without serum. |
| Light Exposure | The inhibitor may be photolabile. | Protect stock solutions and experimental setups from light by using amber vials and covering plates with foil. |
| Repeated Freeze-Thaw | Can cause degradation of the compound in solution.[7][8] | Aliquot stock solutions into single-use volumes.[7][8] |
| Moisture | Water contamination in DMSO can lead to hydrolysis of the inhibitor. | Use fresh, anhydrous grade DMSO for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of Skp2 Inhibitor Stock Solution
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powdered compound is at the bottom.[8]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the inhibitor is completely dissolved.[7]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][8]
Protocol 2: Assay for Determining Inhibitor Stability in Cell Culture Media
This protocol outlines a general method to assess the stability of your Skp2 inhibitor in your specific cell culture medium using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[3][4][10]
-
Preparation: Prepare your complete cell culture medium, including serum and any other supplements.
-
Spiking: Add your Skp2 inhibitor to the medium at the final working concentration you use in your experiments.
-
Incubation: Incubate the medium under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample serves as your baseline.[4]
-
Sample Quenching: Immediately after collection, stop any potential degradation by adding a quenching solution, such as cold methanol, and store the samples at -80°C until analysis.[3]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for detecting and quantifying your specific inhibitor.[10]
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. This will give you a degradation profile of your inhibitor under your experimental conditions.[11]
Visualizations
Caption: The SCF-Skp2 pathway targets p27 for degradation, promoting cell cycle progression.
Caption: A workflow for troubleshooting potential issues with Skp2 inhibitor activity in experiments.
Caption: A step-by-step workflow for assessing the stability of a small molecule inhibitor.
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Confirming Skp2 Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the inhibition of S-phase kinase-associated protein 2 (Skp2) using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism to confirm Skp2 inhibition via Western blot?
A1: The most reliable method to confirm Skp2 inhibition is to assess the protein levels of its known downstream targets. Skp2 is the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation.[1][2][3][4] Therefore, successful inhibition of Skp2 will lead to the accumulation of its substrates.
Q2: What are the key downstream targets of Skp2 that I should probe for in a Western blot?
A2: The primary and most well-established downstream targets of Skp2 are the cyclin-dependent kinase inhibitors p27Kip1 and p21Cip1, as well as Cyclin E.[1][5][6][7] Inhibition of Skp2 activity prevents the ubiquitination and subsequent degradation of these proteins, leading to their increased expression levels.[8][9]
Q3: Should I also probe for Skp2 protein levels?
A3: Yes, it is advisable to probe for Skp2 levels. While some inhibitors may directly block the catalytic activity of the SCF-Skp2 complex, others might induce the degradation of Skp2 itself.[10] Therefore, a decrease in Skp2 protein levels can also be an indicator of the inhibitor's effect. However, the accumulation of its downstream targets is the most direct readout of functional inhibition.
A4: To ensure the observed effects are specific to Skp2 inhibition, several controls are crucial:
-
Vehicle Control: Treat cells with the same solvent used to dissolve the inhibitor (e.g., DMSO) to account for any solvent-induced effects.
-
Positive Control: If available, use a known Skp2 inhibitor or siRNA against Skp2 to have a benchmark for the expected changes in protein levels.
-
Loading Control: Always probe for a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin) to ensure equal protein loading across all lanes.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot confirmation of Skp2 inhibition.
| Problem | Possible Cause | Recommended Solution |
| No change in p27, p21, or Cyclin E levels after treatment. | Inhibitor is not effective at the tested concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody for your target proteins. Optimize the antibody concentration according to the manufacturer's datasheet.[11][12] | |
| Low abundance of target proteins in the chosen cell line. | Select a cell line known to express detectable levels of p27, p21, and Cyclin E. | |
| Weak or no signal for the target proteins. | Insufficient protein loading. | Ensure you are loading an adequate amount of total protein (typically 20-40 µg of cell lysate per lane).[13] |
| Inefficient protein transfer from the gel to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target proteins.[12][14] | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and chemiluminescent substrate. | |
| High background on the Western blot. | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[11][12] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[13] | |
| Inadequate washing steps. | Increase the number and duration of washes with TBST between antibody incubations.[14][15] | |
| Multiple non-specific bands are observed. | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody if available. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[14] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Treatment: Plate cells and treat with the Skp2 inhibitor at various concentrations and for different durations. Include a vehicle-treated control.
-
Harvesting: After treatment, wash the cells with ice-cold PBS.
-
Lysis: Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, p21, Cyclin E, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control.
Signaling Pathway and Experimental Workflow
Caption: Skp2 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western blot confirmation.
Caption: Troubleshooting decision tree for Western blot.
References
- 1. embopress.org [embopress.org]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. The F-box protein Skp2 is a ubiquitylation target of a Cul1-based core ubiquitin ligase complex: evidence for a role of Cul1 in the suppression of Skp2 expression in quiescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Skp2 deficiency inhibits chemical skin tumorigenesis independent of p27(Kip1) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Down-regulation of Skp2 expression inhibits invasion and lung metastasis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. researchgate.net [researchgate.net]
Unexpected cytotoxicity of Skp2 inhibitor 2 in control cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Skp2 inhibitors, with a specific focus on addressing unexpected cytotoxicity observed in control cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous control cell line when treated with Skp2 Inhibitor 2. Is this expected?
A1: While Skp2 inhibitors are designed to target cancer cells, which often overexpress Skp2, off-target effects or dose-dependent toxicity in control cells can occur.[1][2][3] Skp2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis even in normal cells, although typically at higher concentrations than those effective in cancer cells.[3] Unexpected cytotoxicity could also stem from experimental variables. We recommend a thorough review of your experimental protocol and consideration of the troubleshooting steps outlined below.
Q2: What is the mechanism of action for this compound?
A2: this compound is a compound that inhibits the function of the F-box protein S-phase kinase-associated protein 2 (Skp2).[4] Skp2 is a key component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex.[5][6] This complex targets various proteins for ubiquitination and subsequent degradation by the proteasome. A primary target of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1.[1][7] By inhibiting Skp2, the degradation of p27 is blocked, leading to its accumulation, which in turn causes cell cycle arrest, primarily in the G1 phase, and can induce apoptosis.[3][8] Some Skp2 inhibitors, like compound #25, work by preventing the interaction between Skp2 and Skp1, which is essential for the assembly and function of the SCF complex.[9]
Q3: Could the observed cytotoxicity be due to off-target effects of the inhibitor?
A3: Yes, off-target effects are a possibility with any small molecule inhibitor. While specific Skp2 inhibitors are designed for selectivity, they may interact with other cellular proteins, leading to unintended cytotoxic effects.[1][2] It is also important to consider that some natural compounds with Skp2 inhibitory activity may have multiple cellular targets.[2] If you suspect off-target effects, we recommend performing control experiments, such as testing the inhibitor on a cell line with knocked-down or knocked-out Skp2, to see if the cytotoxic effect is still present.
Q4: How can we confirm that the observed cell death is due to apoptosis?
A4: To confirm that the observed cytotoxicity is due to apoptosis, you can perform several assays that detect hallmarks of programmed cell death. These include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis. Western blotting for cleaved caspase-3 can also be performed.[3]
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you are experiencing unexpected levels of cell death in your control cell lines when using this compound, please refer to the following troubleshooting guide.
Problem 1: High background cytotoxicity in vehicle-treated control cells.
| Possible Cause | Recommended Solution |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in your culture medium is non-toxic to your specific cell line. We recommend a final DMSO concentration of ≤ 0.1%. Perform a solvent toxicity titration curve to determine the maximum tolerated concentration. |
| Poor Cell Health | Ensure your control cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment.[10] High passage numbers can also affect cell viability. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and experimental outcomes. |
| Harsh Experimental Conditions | Minimize stress on cells during the experiment. This includes gentle pipetting, pre-warming all solutions to 37°C, and minimizing the time cells are outside the incubator.[11] |
Problem 2: Dose-dependent cytotoxicity is much higher than anticipated in control cells.
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the stock concentration of your Skp2 inhibitor. We recommend performing a fresh serial dilution for each experiment. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific control cell line. |
| Off-Target Effects | As mentioned in the FAQs, the inhibitor may have off-target effects. Consider using a structurally different Skp2 inhibitor as a control to see if the effect is specific to the compound or the target. |
| Assay Interference | The inhibitor itself might interfere with the readout of your cytotoxicity assay (e.g., absorbance or fluorescence). Run a control with the inhibitor in cell-free medium to check for any direct effect on the assay reagents. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Seeding | Ensure a uniform cell number is seeded in each well. Inaccurate cell counting or uneven cell suspension can lead to significant variability.[12] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both the inhibitor treatment and the cytotoxicity assay itself.[12] |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and inhibitor addition.[12] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of the cells.[13]
Materials:
-
96-well flat-bottom plates
-
Your control cell line
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed your control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[14]
Materials:
-
96-well flat-bottom plates
-
Your control cell line
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for maximum LDH release (e.g., lysis buffer provided with the kit)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed your control cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Include wells for a no-cell background control, a vehicle-treated spontaneous LDH release control, and a maximum LDH release control.
-
Incubate the plate for the desired treatment period.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.
-
Stop the reaction using the provided stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Signaling Pathways and Workflows
Below are diagrams illustrating the Skp2 signaling pathway and a general experimental workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. pnas.org [pnas.org]
- 8. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Skp2 Inhibitors: SKPin C1 vs. DT204 in Multiple Myeloma Cells
For researchers, scientists, and drug development professionals, the targeting of the S-phase kinase-associated protein 2 (Skp2) has emerged as a promising therapeutic strategy in multiple myeloma. Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which mediates the degradation of key cell cycle regulators, including the tumor suppressor p27Kip1. Overexpression of Skp2 in multiple myeloma is associated with poor prognosis, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of two prominent Skp2 inhibitors, SKPin C1 and DT204, summarizing their mechanisms of action, performance in preclinical studies on multiple myeloma cells, and the experimental protocols used to evaluate their efficacy.
Differentiated Mechanisms of Action Target the Skp2 Pathway
While both SKPin C1 and DT204 inhibit the Skp2 pathway, they do so through distinct mechanisms. SKPin C1 acts by directly interfering with the protein-protein interaction between Skp2 and its substrate, p27.[1][2] This inhibition prevents the ubiquitination and subsequent proteasomal degradation of p27, leading to its accumulation in the cell.[2] Increased levels of p27 restore cell cycle control, inducing G1 arrest and apoptosis in cancer cells.[3]
In contrast, DT204 disrupts the assembly of the functional SCF-Skp2 E3 ligase complex.[4] It achieves this by reducing the binding of Skp2 to Cullin-1 and the accessory protein Commd1.[4] This disruption prevents the proper formation of the E3 ligase, thereby inhibiting its activity towards its substrates, including p27.[4]
Performance in Multiple Myeloma Cell Lines: A Comparative Overview
SKPin C1 has been shown to significantly inhibit the viability and proliferation of the U266 and RPMI 8226 multiple myeloma cell lines.[2] A dose-dependent effect was observed, with 10 μM SKPin C1 showing significant inhibition.[2] Notably, the viability of normal B lymphocytes was only marginally affected at a concentration of 50 μM.[2] Treatment with SKPin C1 leads to an increase in p27 protein levels, cell cycle arrest in the G1 phase, and induction of apoptosis, as evidenced by increased cleaved caspase-3 levels.[2] The IC50 values for SKPin C1 in various multiple myeloma cell lines have been reported to be in the range of 5-15 μM.[5]
DT204 has been identified as a novel SCF-Skp2 inhibitor that reduces the viability of multiple myeloma cells.[6] Its primary reported strength lies in its ability to synergistically enhance the pro-apoptotic effects of the proteasome inhibitor bortezomib, even in bortezomib-resistant myeloma cells.[4][6] While specific single-agent IC50 values for DT204 in multiple myeloma cell lines are not extensively reported in the available literature, its ability to stabilize p27 and reduce myeloma cell viability as a single agent has been demonstrated.[6]
| Parameter | SKPin C1 | DT204 | References |
| Mechanism of Action | Inhibits Skp2-p27 interaction | Disrupts SCF-Skp2 complex formation (reduces Skp2 binding to Cullin-1 and Commd1) | [1][2][4] |
| Cell Lines Tested | U266, RPMI 8226, OPM1, MM.1S, MM.1R | RPMI 8226, U266, MM.1S | [2][5][6] |
| Effect on Cell Viability | Dose-dependent decrease | Decrease in viability, synergistic with bortezomib | [2][6] |
| IC50 (Single Agent) | 5-15 µM in various MM cell lines | Not extensively reported as a single agent | [5] |
| Effect on Cell Cycle | G1 phase arrest | Promotes cell cycle arrest | [2][6] |
| Effect on Apoptosis | Induces apoptosis (increased cleaved caspase-3) | Synergistically enhances bortezomib-induced apoptosis | [2][6] |
| Effect on p27 Levels | Increases p27 protein levels | Stabilizes and increases p27 levels | [2][6] |
Key Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of SKPin C1 and DT204 in multiple myeloma cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cells (e.g., U266, RPMI 8226) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well).
-
Treatment: Cells are treated with various concentrations of the Skp2 inhibitor (e.g., SKPin C1: 0-50 µM) or vehicle control.
-
Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the Skp2 inhibitor or vehicle control for a specified time.
-
Cell Harvesting and Washing: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
Both SKPin C1 and DT204 demonstrate promising anti-myeloma activity by targeting the Skp2 pathway, albeit through different mechanisms. SKPin C1 has been more extensively characterized as a single agent, with defined effective concentrations and IC50 values in multiple myeloma cell lines. Its mechanism of directly inhibiting the Skp2-p27 interaction is well-established. DT204 shows significant potential, particularly in overcoming resistance to standard-of-care agents like bortezomib, by disrupting the formation of the active SCF-Skp2 complex.
Further head-to-head comparative studies are warranted to definitively assess the relative potency and therapeutic potential of these two inhibitors in multiple myeloma. The choice of inhibitor for further development may depend on the specific therapeutic strategy, such as single-agent efficacy versus combination therapy to overcome drug resistance. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative analyses and further explore the therapeutic utility of Skp2 inhibition in multiple myeloma.
References
- 1. Activity of 129 Single-Agent Drugs in 228 Phase I and II Clinical Trials in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing dry mass and volume changes in human multiple myeloma cells upon treatment with proteotoxic and genotoxic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
A Comparative Analysis of Skp2 Inhibitors: Skp2 Inhibitor 2 and SZL-P1-41
This guide provides a detailed comparison of two prominent small-molecule inhibitors of S-phase kinase-associated protein 2 (Skp2): Skp2 inhibitor 2 and SZL-P1-41 . Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, such as p27, for degradation.[1][2] Its overexpression is linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the inhibitors' potency, mechanisms, and the experimental protocols used for their evaluation.
Quantitative Data Summary: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and SZL-P1-41 under different experimental conditions.
| Inhibitor | IC50 Value | Target/Assay Condition | Assay Type |
| This compound | 570 nM | Skp2-Cks1 complex[3] | Biochemical |
| This compound | 10.2 µM | Skp2-Cks1 complex | Biochemical |
| SZL-P1-41 | 20.66 µM | 769-P clear cell renal carcinoma cells[4] | Cell-Based (Viability) |
Note: "this compound" may refer to different compounds in literature. The values presented reflect distinct reported molecules under this name.
Mechanism of Action: Targeting the Skp2 Pathway
Both inhibitors function by disrupting the activity of the SCF-Skp2 E3 ligase complex. Skp2, as the F-box protein component, is responsible for recognizing and binding to specific substrates.[3][5] A crucial accessory protein, Cks1, often assists in the binding of the key substrate, p27, a cyclin-dependent kinase (CDK) inhibitor.
By inhibiting the Skp2 complex, these molecules prevent the ubiquitination and subsequent proteasomal degradation of p27.[1] The resulting accumulation of p27 leads to cell cycle arrest, typically at the G0/G1 phase, and can induce cellular senescence or apoptosis, thereby restricting cancer cell proliferation.[1][6][7] SZL-P1-41 specifically binds to the F-box domain of Skp2, preventing its crucial association with Skp1 and thus blocking the assembly of a functional SCF complex.[4][6]
Caption: The SCF-Skp2 pathway and points of inhibition.
Experimental Protocols
The determination of IC50 values relies on robust experimental methods. Below are detailed protocols representative of those used to evaluate Skp2 inhibitors.
Biochemical IC50 Determination (HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common in vitro assay to screen for inhibitors of protein-protein interactions, such as the Skp2-Cks1 binding.[5]
Objective: To quantify the ability of an inhibitor to disrupt the interaction between Skp2 and Cks1.
Materials:
-
Recombinant GST-tagged Skp1/Skp2 complex.
-
Recombinant His6-tagged Cks1.
-
Anti-GST-Europium (Eu) donor beads.
-
Anti-His6-d2 acceptor beads.
-
Assay buffer.
-
Test compounds (this compound) at various concentrations.
-
384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense serial dilutions of the test inhibitor into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no protein) controls.
-
Protein-Bead Incubation: In a separate tube, incubate the GST-Skp1/Skp2 complex with anti-GST-Eu donor beads. In another tube, incubate His6-Cks1 with anti-His6-d2 acceptor beads.
-
Assay Reaction: Add the bead-protein complexes to the appropriate wells of the assay plate. The GST-Skp1/Skp2-bead complex and the His6-Cks1-bead complex are added to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the protein-protein interaction to reach equilibrium.
-
Detection: In the absence of an inhibitor, the binding of Skp2 to Cks1 brings the Europium donor and d2 acceptor beads into close proximity. Excitation of the donor bead results in a FRET (Förster Resonance Energy Transfer) signal to the acceptor bead, which then emits light at a specific wavelength.
-
Data Analysis: Read the plate on an HTRF reader, measuring emissions at both the acceptor and donor wavelengths. The ratio of these signals is calculated. The IC50 value is determined by plotting the HTRF signal ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Caption: Workflow for a biochemical HTRF assay.
Cell-Based IC50 Determination (Cell Viability Assay)
Cell-based assays measure the effect of an inhibitor on cellular processes, such as proliferation and viability, providing data on the compound's activity in a more biologically relevant context.[4]
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Materials:
-
Cancer cell line (e.g., 769-P).
-
Complete cell culture medium.
-
Test compound (SZL-P1-41) at various concentrations.
-
96-well cell culture plates.
-
Cell counting kit (e.g., CCK-8) or Trypan Blue solution and hemocytometer.
-
Microplate reader (for colorimetric assays).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[4]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls.
-
Incubation: Return the plates to the incubator and treat the cells for a specified duration (e.g., 48 hours).[4]
-
Viability Assessment (CCK-8 Method):
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
The reagent is bioreduced by living cells into a colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. The amount of formazan is directly proportional to the number of viable cells.
-
-
Viability Assessment (Trypan Blue Exclusion Method):
-
Data Analysis: Convert absorbance readings or cell counts to a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell-based viability assay.
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aurora-A/FOXO3A/SKP2 axis promotes tumor progression in clear cell renal cell carcinoma and dual-targeting Aurora-A/SKP2 shows synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Efficacy of Skp2 inhibitor 2 compared to other Skp2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Skp2 inhibitor 2 and other prominent Skp2 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
Introduction to Skp2 Inhibition
S-phase kinase-associated protein 2 (Skp2) is an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent proteasomal degradation of several key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with a poor prognosis. By targeting p27 for degradation, Skp2 promotes cell cycle progression from G1 to S phase, thus driving cellular proliferation. The central role of the Skp2-p27 axis in cancer pathogenesis has made Skp2 an attractive target for the development of novel anticancer therapies. A variety of small molecule inhibitors have been developed to disrupt the function of the SCF-Skp2 complex through different mechanisms, offering potential therapeutic avenues for a multitude of malignancies.
Comparison of In Vitro Efficacy
The in vitro potency of Skp2 inhibitors is a key determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays that measure the inhibition of a specific molecular interaction, and in cellular assays that assess the impact on cancer cell viability.
| Inhibitor | Alias | Target Interaction | Biochemical IC50 | Cancer Cell Line | Cellular IC50 | Citation(s) |
| This compound | compound 14ag / 14i | Skp2-Cks1 | 570 nM / 2.8 µM | PC-3 (Prostate) | 4.8 µM | [1][2] |
| MGC-803 (Gastric) | 7.0 µM | [1][2] | ||||
| SCFSkp2-IN-2 | AAA-237 | Skp2 | Kd: 28.77 µM | A549 (Lung) | 0.7 µM (72h) | [1] |
| H1299 (Lung) | 1.1 µM (72h) | [1] | ||||
| SZL-P1-41 | compound #25 | Skp2-Skp1 | Not Reported | PC3 (Prostate) | 5.61 µM | [3][4] |
| LNCaP (Prostate) | 1.22 µM | [3][4] | ||||
| Inhibitor C1 | SKPin C1 | Skp2-p27 | Not Reported | SCLC cell line panel | avg. 2.78 µM | [5] |
| U266 & RPMI 8226 (Multiple Myeloma) | >10 µM (viability) | [6] | ||||
| Inhibitor C2 | - | Skp2-p27 | Not Reported | ECC-1 (Endometrial) | EC50: 14.32 µM | [7] |
Comparison of In Vivo Efficacy
The ultimate test of a potential therapeutic agent is its efficacy in a living organism. The following table summarizes the in vivo anti-tumor activity of various Skp2 inhibitors in xenograft mouse models.
| Inhibitor | Alias | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | compound 14i | PC-3 xenograft | 50 mg/kg, i.p., every 2 days | 90.42% | [2] |
| SCFSkp2-IN-2 | AAA-237 | A549 xenograft | 15 mg/kg, i.p., daily for 14 days | 55% | [1] |
| 45 mg/kg, i.p., daily for 14 days | 64% | [1] | |||
| SZL-P1-41 | compound #25 | A549 & PC3 xenografts | 40 mg/kg & 80 mg/kg, i.p. | Dose-dependent | [8][9][10] |
| Inhibitor C1 | SKPin C1 | T-ALL xenograft | Not specified | Significant reduction in tumor burden | [11] |
Mechanisms of Action and Signaling Pathways
Skp2 inhibitors achieve their anti-cancer effects by disrupting the function of the SCF-Skp2 E3 ligase complex at different points of interaction. This leads to the accumulation of tumor suppressor proteins, primarily p27, which in turn halts the cell cycle and can induce apoptosis or senescence.
This compound: Targeting the Skp2-Cks1 Interaction
This compound, also known as compound 14ag or 14i, functions by inhibiting the interaction between Skp2 and its essential cofactor, Cks1. This interaction is crucial for the recognition and binding of phosphorylated p27. By disrupting the Skp2-Cks1 complex, the inhibitor prevents the recruitment of p27 to the SCF E3 ligase, leading to its stabilization and accumulation.
References
- 1. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skp2 inhibitor 1 | 2760612-63-1 | MOLNOVA [molnova.com]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Skp2 Inhibitor Showcases High Selectivity Over Other F-box Proteins
A comprehensive analysis of a prominent Skp2 inhibitor, compound #25 (also known as SZL-P1-41), reveals a high degree of selectivity for its target, S-phase kinase-associated protein 2 (Skp2), with minimal cross-reactivity against other members of the F-box protein family, such as Fbw7 and β-TrCP. This specificity is crucial for its potential as a targeted therapeutic agent in cancer, minimizing off-target effects.
Skp2 is a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably p27Kip1, for degradation.[1] Due to its frequent overexpression in various human cancers, Skp2 has emerged as an attractive target for anti-cancer drug development. Compound #25 is a small molecule inhibitor designed to disrupt the formation of the Skp2-Skp1 complex, thereby inhibiting the E3 ligase activity of the SCF-Skp2 complex.[1][2][3]
Comparative Selectivity Profile
Experimental evidence demonstrates that compound #25 effectively and selectively suppresses the E3 ligase activity of the Skp2-SCF complex. Crucially, it does not exhibit significant inhibitory effects on the activity of other SCF complexes containing different F-box proteins.[1]
A key study by Chan et al. (2013) published in Cell investigated the specificity of compound #25. The findings indicated that while the inhibitor had a profound effect on Skp2-mediated ubiquitination, it showed no appreciable effects on the ubiquitination of substrates targeted by Fbw7 (such as c-Jun and MCL-1) or β-TrCP (such as Snail and IκBα).[1] This qualitative assessment underscores the inhibitor's selective mechanism of action.
The table below summarizes the observed selectivity based on substrate ubiquitination assays.
| F-box Protein | Substrates | Effect of Compound #25 (SZL-P1-41) |
| Skp2 | p27, Akt | Profound inhibition of ubiquitination[1] |
| Fbw7 | c-Jun, MCL-1 | No appreciable effect on ubiquitination[1] |
| β-TrCP | Snail, IκBα | No appreciable effect on ubiquitination[1] |
Signaling Pathway and Experimental Workflow
The differential targeting of F-box proteins is critical as they regulate distinct and non-overlapping signaling pathways. Skp2 primarily controls cell cycle progression, whereas Fbw7 and β-TrCP are involved in the degradation of oncoproteins and regulation of inflammatory responses, respectively.
Figure 1. Simplified signaling pathways of Skp2, Fbw7, and β-TrCP, highlighting the specific inhibition of the Skp2 pathway by Compound #25.
To ascertain the cross-reactivity of a Skp2 inhibitor, a series of in vitro and in vivo ubiquitination assays are performed. The general workflow for such an analysis is depicted below.
Figure 2. A generalized experimental workflow for determining the cross-reactivity of a Skp2 inhibitor against other F-box proteins.
Experimental Protocols
The following is a representative protocol for an in vivo ubiquitination assay to assess the selectivity of a Skp2 inhibitor. This protocol is based on methodologies described in the literature for studying SCF E3 ligase activity.[5]
Objective: To determine if a Skp2 inhibitor affects the ubiquitination of substrates specific to Skp2, Fbw7, and β-TrCP in a cellular context.
Materials:
-
Cell lines (e.g., HEK293T)
-
Expression plasmids for HA-tagged ubiquitin, and the respective F-box proteins and their substrates (e.g., Myc-Skp2, Flag-p27, Myc-Fbw7, Flag-c-Jun, Myc-β-TrCP, Flag-IκBα)
-
Lipofectamine 2000 or other transfection reagent
-
Skp2 inhibitor (Compound #25/SZL-P1-41) and DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibodies: anti-HA, anti-Flag, anti-Myc, and appropriate secondary antibodies
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding HA-ubiquitin and the desired F-box protein and its substrate using a suitable transfection reagent according to the manufacturer's instructions. Separate transfections should be performed for each F-box protein and substrate pair.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with the Skp2 inhibitor at the desired concentration (e.g., 20 µM) or with DMSO as a vehicle control.
-
Incubate the cells for an additional 12-24 hours.
-
-
Proteasome Inhibition:
-
Approximately 4-6 hours before harvesting, add a proteasome inhibitor (e.g., MG132 at 20 µM) to each dish to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Take an aliquot of the lysate for input control.
-
Incubate the remaining lysate with an antibody against the substrate (e.g., anti-Flag) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-HA antibody to detect ubiquitinated substrate.
-
The input lysates should be probed with antibodies against the tagged proteins to confirm their expression.
-
Expected Results: A selective Skp2 inhibitor should significantly reduce the ubiquitination of the Skp2 substrate (e.g., p27) while having little to no effect on the ubiquitination of Fbw7 (e.g., c-Jun) and β-TrCP (e.g., IκBα) substrates. This would be visualized as a decrease in the high molecular weight smear (polyubiquitinated protein) in the lane corresponding to the Skp2 substrate treated with the inhibitor, with no significant change in the lanes for the other F-box protein substrates.
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASCO Post [ascopost.com]
- 3. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora-A/FOXO3A/SKP2 axis promotes tumor progression in clear cell renal cell carcinoma and dual-targeting Aurora-A/SKP2 shows synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of Skp2 Inhibitors in Prostate Cancer: A Comparative Analysis of Skp2 Inhibitor 2 and DT204
A detailed guide for researchers, scientists, and drug development professionals on the current landscape of two specific S-phase kinase-associated protein 2 (Skp2) inhibitors and their potential in treating prostate cancer. Due to the limited availability of direct head-to-head experimental data for Skp2 Inhibitor 2 and DT204 in prostate cancer, this guide also includes data on a well-characterized Skp2 inhibitor, SZL-P1-41, as a representative example to illustrate the therapeutic potential of targeting Skp2 in this malignancy.
S-phase kinase-associated protein 2 (Skp2) is an E3 ubiquitin ligase that plays a critical role in the progression of the cell cycle and is frequently overexpressed in various cancers, including prostate cancer. Its overexpression is often correlated with poor prognosis, making it an attractive therapeutic target. Skp2, as a component of the SCF (Skp1-Cullin1-F-box) complex, primarily targets the tumor suppressor p27 for ubiquitination and subsequent proteasomal degradation. The loss of p27 function leads to uncontrolled cell proliferation. Therefore, inhibiting Skp2 is a promising strategy for cancer therapy. This guide focuses on a comparative analysis of two Skp2 inhibitors, this compound and DT204, and includes the well-studied inhibitor SZL-P1-41 to provide a broader context for researchers.
Inhibitor Profiles
This compound (Compound 14ag)
This compound, also known as compound 14ag, is a 1,3-diphenylpyrazine derivative identified as a potent inhibitor of the Skp2-Cks1 interaction.[1] While its direct effects on prostate cancer cell lines have not been extensively published, its biochemical potency is established.
DT204
DT204 is a novel SCFSkp2 inhibitor discovered through virtual and computational screening.[2] It has been shown to reduce the binding of Skp2 to Cullin-1.[2] Currently, published data on its efficacy in prostate cancer models is not available. Its primary characterization has been in the context of multiple myeloma.
SZL-P1-41 (Compound #25)
SZL-P1-41, also referred to as compound #25, is a specific Skp2 inhibitor that has been more extensively studied in the context of cancer, including prostate cancer.[2][3][4][5] It functions by binding to the F-box domain of Skp2, thereby preventing its interaction with Skp1 and inhibiting the formation of the functional SCF-Skp2 E3 ligase complex.[3][6][7] This inhibition leads to the accumulation of Skp2 substrates like p27, resulting in cell cycle arrest and apoptosis.[6][7]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound and DT204 in prostate cancer, the following tables primarily feature data for the representative Skp2 inhibitor, SZL-P1-41.
Table 1: Biochemical and Cellular Potency of Skp2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Prostate Cancer Cell Line | Effect | Reference |
| This compound (compound 14ag) | Skp2-Cks1 | 570 | - | Biochemical Inhibition | [1] |
| DT204 | SCFSkp2 | Not Available | - | Reduces Skp2-Cullin-1 binding | |
| SZL-P1-41 (compound #25) | Skp2-Skp1 interaction | Not Available | PC-3, LNCaP | Induces apoptosis, Inhibits cell viability | [4][5] |
Table 2: In Vitro Efficacy of SZL-P1-41 in Prostate Cancer Cell Lines
| Cell Line | Assay | Concentration | Results | Reference |
| PC-3 | Cell Viability | 5-20 µM | Dose-dependent decrease in cell viability | [6] |
| PC-3 | Apoptosis | 5-20 µM | Induction of apoptosis | [6] |
| PC-3 | Protein Expression | 5-20 µM | Increased p27 and p21 levels | [6] |
| LNCaP | Cell Viability | Not Specified | Decreased cell viability | [5] |
Table 3: In Vivo Efficacy of SZL-P1-41 in a Prostate Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Nude mice with PC-3 xenografts | SZL-P1-41 | 40-80 mg/kg (i.p.) | Potent inhibition of tumor growth | [6] |
Signaling Pathways and Experimental Workflows
Skp2 Signaling Pathway in Prostate Cancer
The following diagram illustrates the central role of the SCF-Skp2 complex in prostate cancer progression and the mechanism of action of Skp2 inhibitors.
Caption: Skp2 signaling pathway and inhibitor mechanism.
General Experimental Workflow for Evaluating Skp2 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of Skp2 inhibitors in prostate cancer.
Caption: Preclinical evaluation workflow for Skp2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited for the representative Skp2 inhibitor, SZL-P1-41, are provided below. These protocols can be adapted for the evaluation of other Skp2 inhibitors like this compound and DT204.
Cell Viability Assay
-
Cell Lines: Human prostate cancer cell lines PC-3 and LNCaP.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with various concentrations of the Skp2 inhibitor (e.g., SZL-P1-41 at 0-20 µM) or vehicle control (DMSO).
-
After 72 hours of incubation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Lines: PC-3 cells.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the Skp2 inhibitor (e.g., SZL-P1-41 at 5-20 µM) or vehicle control for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Cell Lines: PC-3 cells.
-
Procedure:
-
Cells are treated with the Skp2 inhibitor for the desired time points.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Skp2, p27, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Procedure:
-
PC-3 cells (e.g., 2 x 10^6 cells in Matrigel) are subcutaneously injected into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal (i.p.) injections of the Skp2 inhibitor (e.g., SZL-P1-41 at 40-80 mg/kg) daily or on a specified schedule. The control group receives vehicle injections.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
Targeting the Skp2 E3 ligase presents a promising therapeutic avenue for the treatment of prostate cancer. While direct comparative data for this compound and DT204 in prostate cancer is currently limited, the available information on their inhibitory mechanisms suggests they warrant further investigation. The more extensive research on SZL-P1-41 provides a strong proof-of-concept for the efficacy of Skp2 inhibition in preclinical prostate cancer models, demonstrating reduced cell viability, induction of apoptosis, and suppression of tumor growth. Future studies should focus on generating comprehensive preclinical data for this compound and DT204 in prostate cancer to fully elucidate their therapeutic potential and enable a direct comparison with other inhibitors in this class. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The ASCO Post [ascopost.com]
- 5. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Avenues in Cancer Therapy: A Comparative Review of Skp2 Inhibitors
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the S-phase kinase-associated protein 2 (Skp2) has emerged as a critical target. Overexpressed in a multitude of human cancers, Skp2 is an E3 ubiquitin ligase that orchestrates the degradation of key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1.[1][2] This activity promotes uncontrolled cell proliferation and contributes to tumorigenesis, making the inhibition of Skp2 a promising strategy for cancer treatment.[3] This guide provides a comprehensive review of the clinical potential of different classes of Skp2 inhibitors, presenting a comparative analysis of their efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Skp2 Signaling Axis: A Prime Target for Intervention
The Skp2 protein is a crucial component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][4] Its primary oncogenic role is mediated through the ubiquitination and subsequent proteasomal degradation of p27, a key regulator of the cell cycle.[2] By targeting p27 for destruction, Skp2 effectively removes the brakes on cell cycle progression, leading to unchecked cellular proliferation.[5] The intricate signaling pathway involving Skp2 is a focal point for the development of targeted cancer therapies.
Classes of Skp2 Inhibitors: A Multi-pronged Approach
A diverse array of small molecules has been developed to inhibit Skp2 function through various mechanisms. These can be broadly categorized based on their mode of action, each presenting unique therapeutic potential and challenges.
1. Inhibitors of Skp2-Skp1 Interaction: This class of inhibitors aims to disrupt the formation of the functional SCF-Skp2 complex by preventing the crucial interaction between Skp2 and Skp1. A notable example is SZL-P1-41 (also known as Compound 25). By binding to the F-box domain of Skp2, SZL-P1-41 effectively blocks its association with Skp1, leading to the inhibition of Skp2's E3 ligase activity.[6]
2. Inhibitors of Skp2-Cks1 Interaction: The interaction between Skp2 and its substrate p27 is often facilitated by the accessory protein Cks1.[7] Inhibitors targeting this interaction, such as NSC689857 and NSC681152 , prevent the efficient recognition and ubiquitination of p27 by the SCF-Skp2 complex.[8][9]
3. Inhibitors of Skp2-p27 Substrate Recognition: These inhibitors directly block the binding of p27 to the Skp2 substrate recognition site. SKPin C1 is a representative compound from this class that was identified through in silico screening and has been shown to induce p27 accumulation and cell cycle arrest in a Skp2-dependent manner.[10][11]
4. Inhibitors of Skp2 Expression: Another strategy involves downregulating the expression of the Skp2 protein itself. Compounds like the anti-malarial drug quinacrine and the natural compound caffeic acid phenethyl ester have been reported to suppress Skp2 expression.[1]
5. Natural Product-Based Inhibitors: A variety of natural compounds have demonstrated Skp2 inhibitory activity. These include betulinic acid , chrysin , and lycopene , which have been shown to downregulate Skp2 and exhibit antitumor effects.[12][13]
Comparative Efficacy of Skp2 Inhibitors
The following table summarizes the in vitro efficacy (IC50 values) of selected Skp2 inhibitors across various cancer cell lines, providing a snapshot of their potential therapeutic applications.
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Skp2-Skp1 Interaction | SZL-P1-41 | PC-3 (Prostate) | 5.61 | |
| SZL-P1-41 | LNCaP (Prostate) | 1.22 | ||
| SZL-P1-41 | A549 (Lung) | 5.15 | ||
| SZL-P1-41 | 769-P (Renal) | 20.66 | [14] | |
| Skp2-Cks1 Interaction | Compound 14i | PC-3 (Prostate) | 4.8 | [15] |
| Compound 14i | MGC-803 (Gastric) | 7.0 | [15] | |
| Skp2E3LIs | ECC-1 (Endometrial) | 14.3 | [3][16] | |
| Linichlorin A | tsFT210 (Mouse) | 1.6 | [9] | |
| Gentian Violet | tsFT210 (Mouse) | 0.6 | [9] | |
| Skp2-p27 Interaction | SKPin C1 | U266 (Multiple Myeloma) | ~10-20 | [17] |
| SKPin C1 | RPMI 8226 (Multiple Myeloma) | ~10-20 | [17] | |
| Inhibitor of Skp2 Expression | SMIP004 | LNCaP (Prostate) | 40 | |
| Natural Product | Gartanin | PC-3 (Prostate) | 13.56 | |
| Gartanin | LNCaP (Prostate) | 8.32 |
Experimental Protocols for Inhibitor Evaluation
The discovery and validation of Skp2 inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Skp2-Cks1 Interaction
This assay is a high-throughput method to screen for inhibitors of the Skp2-Cks1 protein-protein interaction.[12][18]
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). GST-tagged Skp1/Skp2 complex and His6-tagged Cks1 are used. Anti-GST antibody conjugated to the donor and anti-His6 antibody conjugated to the acceptor are added. When Skp2 and Cks1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[7][10]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA). Dilute GST-Skp1/Skp2, His6-Cks1, anti-GST-Europium, and anti-His6-d2 to their working concentrations in the assay buffer.
-
Compound Dispensing: Dispense test compounds into a 384-well low-volume plate.
-
Protein Addition: Add a mixture of GST-Skp1/Skp2 and His6-Cks1 to each well. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for protein-protein interaction.
-
Detection Reagent Addition: Add a mixture of anti-GST-Europium and anti-His6-d2 to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for antibody binding and signal development.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound. IC50 values are calculated from dose-response curves.[19]
In Vitro Ubiquitination Assay
This assay directly measures the E3 ligase activity of the SCF-Skp2 complex by monitoring the ubiquitination of its substrate, p27.[20][21]
Principle: The assay reconstitutes the ubiquitination cascade in vitro using purified components: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the SCF-Skp2 complex, and the substrate p27. The reaction is initiated by the addition of ATP. The ubiquitinated p27 is then detected by Western blotting.[22][23]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT): E1 enzyme, E2 enzyme (e.g., UbcH3 or UbcH5), ubiquitin, and purified SCF-Skp2 complex.
-
Inhibitor Addition: Add the test compound or vehicle control (DMSO) to the reaction mixture.
-
Substrate Addition: Add the substrate, purified p27.
-
Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect ubiquitinated p27 by Western blotting using an anti-p27 antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
Cell Viability Assay (MTT/Resazurin)
These colorimetric assays are used to assess the effect of Skp2 inhibitors on the metabolic activity and proliferation of cancer cells.[17][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The resazurin assay measures the reduction of the blue resazurin dye to the pink, fluorescent resorufin. The amount of colored product is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Skp2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Resazurin Assay: Measure the absorbance at 570 nm or fluorescence at an excitation/emission of ~560/590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Future Perspectives
The development of specific and potent Skp2 inhibitors holds immense promise for cancer therapy. While several promising compounds have been identified, further optimization is required to improve their pharmacological properties and clinical translatability. The use of advanced screening technologies and a deeper understanding of the Skp2 signaling network will undoubtedly accelerate the discovery of next-generation Skp2 inhibitors. Combination therapies, where Skp2 inhibitors are used in conjunction with existing chemotherapeutic agents, may also offer a synergistic approach to overcoming drug resistance and improving patient outcomes.[6][25] The continued exploration of this critical oncogenic pathway is a vital step towards a new era of targeted cancer treatments.
References
- 1. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening AlphaScreen assay for identification of small-molecule inhibitors of ubiquitin E3 ligase SCFSkp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific small molecule inhibitors of Skp2-mediated p27 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora-A/FOXO3A/SKP2 axis promotes tumor progression in clear cell renal cell carcinoma and dual-targeting Aurora-A/SKP2 shows synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of SCF-Skp2/Cks1 E3 ligase block estrogen-induced growth stimulation and degradation of nuclear p27kip1: therapeutic potential for endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.abcam.com [docs.abcam.com]
- 23. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Skp2 Inhibitor 2
This document provides essential safety and logistical information for the proper disposal of Skp2 inhibitor 2, a compound used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before disposing of any chemical waste.
This compound Profile and Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound (CAS No. 2760612-77-7) is not classified as a hazardous substance or mixture.[1] This classification simplifies disposal procedures, but adherence to good laboratory practices remains essential to ensure a safe working environment.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 2760612-77-7 |
| Molecular Formula | C₂₇H₃₂N₄O |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Use | Laboratory chemical, research purposes |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is based on general best practices for non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or expired pure this compound powder in a designated, sealed, and clearly labeled waste container. Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
-
Liquid Waste: For solutions containing this compound, the disposal route depends on the solvent used.
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer (e.g., PBS), consult your local EHS guidelines. In some institutions, non-hazardous aqueous waste may be approved for drain disposal, while others may require collection.
-
Solvent-Based Solutions: If dissolved in a hazardous solvent (e.g., DMSO), the solution must be treated as hazardous waste according to the solvent's properties. Dispose of it in the appropriate solvent waste container.
-
-
Contaminated Labware: Dispose of items with minimal residual contamination (e.g., empty vials, weighing boats, gloves) as regular solid laboratory waste, unless institutional policies require specific handling for chemically contaminated items. For containers with more than residual amounts, scrape out the excess solid for disposal as chemical waste and then dispose of the container.
2. Waste Container and Labeling:
-
Use a chemically compatible container with a secure lid for collecting solid this compound waste.
-
Label the container clearly with "Non-Hazardous Waste: this compound" and include the CAS number (2760612-77-7).
-
For solutions, ensure the label lists all components, including the solvent and approximate concentrations.
3. Storage and Collection:
-
Store the waste container in a designated waste accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Arrange for waste pickup through your institution's EHS department or follow their specific procedures for non-hazardous chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Best Practices for Chemical Handling and Waste Minimization
To ensure a safe and efficient laboratory environment, consider the following best practices:
-
Purchase only the necessary quantities of this compound to avoid generating excess waste.
-
Maintain a chemical inventory to track usage and prevent the accumulation of expired materials.
-
Never dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS department for that specific chemical and concentration.[2]
-
Do not dispose of solid chemicals in regular trash cans that are handled by custodial staff.[2]
-
Ensure all waste containers are properly labeled and stored in a designated satellite accumulation area.
-
Provide training to all laboratory personnel on proper waste management procedures.
References
Personal protective equipment for handling Skp2 inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Skp2 inhibitor 2. It is designed to be a primary resource for ensuring laboratory safety and proper chemical management, thereby building trust and providing value beyond the product itself. Given that "this compound" may refer to various specific chemical entities, it is imperative to always consult the Safety Data Sheet (SDS) provided by the supplier for the specific compound in use. The information herein is based on generally accepted safety protocols for potent small molecule inhibitors and specific data for a compound identified as "this compound".
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the potential hazards of inhalation, skin, and eye contact.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the chemical.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols, especially when handling the solid form or creating solutions.[1] |
Experimental Protocols: Safe Handling and Disposal
2.1. Handling Procedures
Adherence to the following procedural steps is critical to minimize exposure and ensure a safe laboratory environment.
-
Engineering Controls:
-
Pre-Handling Checks:
-
Ensure an accessible safety shower and eye wash station are available and unobstructed.[1]
-
Verify that all required PPE is available and in good condition.
-
-
During Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all work surfaces and equipment that have come into contact with the inhibitor.
-
2.2. Storage
-
Store this compound in a cool, well-ventilated area.[1]
-
Keep the container tightly sealed to prevent contamination and degradation.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is 4°C for the solid form.[1]
2.3. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Disposal Method:
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
-
Use a licensed professional waste disposal service.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has been in contact with the inhibitor before reuse.
-
Mandatory Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
